molecular formula C8H9BrN2O B14809719 4-Bromo-5-cyclopropoxypyridin-2-amine

4-Bromo-5-cyclopropoxypyridin-2-amine

Cat. No.: B14809719
M. Wt: 229.07 g/mol
InChI Key: GOTFGDCWPKSXDL-UHFFFAOYSA-N
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Description

4-Bromo-5-cyclopropoxypyridin-2-amine is a useful research compound. Its molecular formula is C8H9BrN2O and its molecular weight is 229.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-5-cyclopropoxypyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-5-cyclopropoxypyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9BrN2O

Molecular Weight

229.07 g/mol

IUPAC Name

4-bromo-5-cyclopropyloxypyridin-2-amine

InChI

InChI=1S/C8H9BrN2O/c9-6-3-8(10)11-4-7(6)12-5-1-2-5/h3-5H,1-2H2,(H2,10,11)

InChI Key

GOTFGDCWPKSXDL-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CN=C(C=C2Br)N

Origin of Product

United States

Foundational & Exploratory

4-Bromo-5-cyclopropoxypyridin-2-amine chemical structure and SMILES

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 4-Bromo-5-cyclopropoxypyridin-2-amine

Executive Summary & Structural Identity

4-Bromo-5-cyclopropoxypyridin-2-amine represents a high-value heterocyclic scaffold in modern medicinal chemistry, particularly within the design of kinase inhibitors and GPCR modulators.

This molecule integrates three distinct functional vectors around a pyridine core:

  • C2-Amine: A canonical hydrogen bond donor/acceptor motif, typically functioning as a "hinge binder" in ATP-competitive kinase inhibition.

  • C5-Cyclopropoxy: A lipophilic, metabolically stable bioisostere of methoxy/ethoxy groups. The cyclopropyl ring restricts bond rotation and fills hydrophobic pockets (e.g., the ribose pocket or solvent front) more effectively than acyclic alkyl ethers.

  • C4-Bromine: A versatile electrophilic handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing for the elaboration of the scaffold into the "back pocket" of protein targets.

Cheminformatics Data
PropertyData Specification
IUPAC Name 4-Bromo-5-(cyclopropyloxy)pyridin-2-amine
Common Name 4-Bromo-5-cyclopropoxypyridin-2-amine
SMILES Nc1cc(Br)c(OC2CC2)cn1
Molecular Formula C₈H₉BrN₂O
Molecular Weight 229.08 g/mol
LogP (Calc) ~1.8 (Estimated)
Topological Polar Surface Area (TPSA) ~51 Ų
H-Bond Donors / Acceptors 1 / 3

Retrosynthetic Analysis & Strategic Design

The synthesis of 4-Bromo-5-cyclopropoxypyridin-2-amine poses a regioselectivity challenge. Direct bromination of 2-amino-5-cyclopropoxypyridine typically favors the C3 position (ortho to the amine) rather than the desired C4 position. Consequently, the most robust synthetic strategy relies on installing the cyclopropyl ether onto a pre-halogenated scaffold or utilizing a directed ortho-lithiation strategy, though the latter is incompatible with the free amine.

Strategic Workflow:

  • Scaffold Selection: Start with 2-chloro-4-bromo-5-hydroxypyridine . The C2-chlorine serves as a masked amine.

  • Etherification (The Critical Step): Installation of the cyclopropyl group. Standard alkylation (

    
    ) with bromocyclopropane is sluggish due to ring strain and poor electrophilicity. Chan-Lam coupling  (oxidative coupling with cyclopropylboronic acid) is the preferred modern methodology.
    
  • Amination: Conversion of the C2-chlorine to an amine using metal-catalyzed amination (Buchwald-Hartwig) or high-pressure ammonolysis.

Retrosynthesis Target Target: 4-Bromo-5-cyclopropoxypyridin-2-amine Inter1 Intermediate A: 2-Chloro-4-bromo-5-cyclopropoxypyridine Target->Inter1 C2-Amination Start Starting Material: 2-Chloro-4-bromo-5-hydroxypyridine Inter1->Start Chan-Lam Coupling Reagents1 Cyclopropylboronic acid Cu(OAc)2, bipyridine Reagents2 NH3 (aq) / CuSO4 or Pd-Catalysis

Figure 1: Retrosynthetic logic flow prioritizing regiocontrol of the bromine and efficient installation of the cyclopropyl ether.

Detailed Synthetic Protocols

The following protocols are designed for research-scale synthesis (1–5 grams).

Step 1: Chan-Lam Coupling (Ether Installation)

Rationale: Direct alkylation with cyclopropyl bromide is inefficient. Copper-mediated oxidative coupling using cyclopropylboronic acid proceeds under mild conditions and tolerates the aryl bromide at C4.

Reagents:

  • Substrate: 2-Chloro-4-bromo-5-hydroxypyridine (1.0 eq)

  • Reagent: Cyclopropylboronic acid (2.0 eq)

  • Catalyst: Copper(II) acetate [Cu(OAc)₂] (1.0 eq)

  • Ligand: 2,2'-Bipyridine (1.0 eq)

  • Base: Sodium carbonate (Na₂CO₃) (2.0 eq)

  • Solvent: 1,2-Dichloroethane (DCE) (0.2 M)

Protocol:

  • Setup: In a round-bottom flask equipped with a drying tube (open to air), charge the hydroxypyridine, cyclopropylboronic acid, Cu(OAc)₂, bipyridine, and Na₂CO₃.

  • Solvation: Add DCE and stir vigorously. The reaction requires oxygen (from air) to reoxidize the Cu(I) species to Cu(II).

  • Incubation: Heat the mixture to 70°C for 16–24 hours. Monitor by LC-MS for the consumption of the phenol (M-H peak) and appearance of the ether (M+H).

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove copper salts. Wash the pad with DCM.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).

    • Target Yield: 60–75%

    • Validation: ¹H NMR should show the characteristic cyclopropyl multiplets at δ 0.6–0.9 ppm.

Step 2: C2-Amination (Buchwald-Hartwig Approach)

Rationale: While high-pressure ammonia displacement is possible, it often requires harsh temperatures that might degrade the aryl bromide. A Palladium-catalyzed amination using a masked ammonia equivalent (like LHMDS or benzophenone imine) is more controlled.

Reagents:

  • Substrate: 2-Chloro-4-bromo-5-cyclopropoxypyridine (1.0 eq)

  • Amine Source: Lithium bis(trimethylsilyl)amide (LHMDS) (1.0 M in THF, 1.2 eq)

  • Catalyst: Pd₂(dba)₃ (0.02 eq)

  • Ligand: Xantphos or tBuXPhos (0.04 eq)

  • Solvent: Toluene or Dioxane (anhydrous)

Protocol:

  • Inertion: Flame-dry a reaction vial and purge with Argon.

  • Charge: Add the chloro-pyridine substrate, Pd₂(dba)₃, and Ligand. Dissolve in anhydrous Toluene.

  • Activation: Add LHMDS dropwise at room temperature.

  • Reaction: Heat to 80°C for 4–6 hours.

    • Note: The C2-Cl is significantly more reactive toward oxidative addition than the C4-Br in this electronic environment, but temperature control is vital to prevent bis-amination.

  • Hydrolysis: Cool to 0°C. Quench with 1M HCl (acidic hydrolysis of the silylamine intermediate) and stir for 30 minutes.

  • Neutralization: Basify with saturated NaHCO₃ to pH 8. Extract with EtOAc.[1]

  • Purification: Silica gel chromatography (DCM/MeOH or EtOAc/Hexanes).

    • Target Yield: 80–90%

Reactivity Profile & Applications

The utility of 4-Bromo-5-cyclopropoxypyridin-2-amine lies in its orthogonal reactivity.

Structure-Activity Relationship (SAR) Logic
  • Cyclopropyl Ether: Provides a "metabolic shield." The C-H bonds of the cyclopropyl ring are stronger (~106 kcal/mol) than standard alkyl chains, resisting CYP450 oxidation. It also constrains the ether oxygen vector, potentially locking the molecule into a bioactive conformation [1].

  • Bromine Handle: The C4-Br is poised for Suzuki couplings to introduce aryl/heteroaryl groups that extend into the kinase "back pocket" (specificity pocket).

Reactivity Center 4-Bromo-5-cyclopropoxypyridin-2-amine Suzuki Suzuki-Miyaura Coupling (C4-Aryl Extension) Center->Suzuki Pd(0) / Ar-B(OH)2 Acylation Amide Coupling (C2-NH2 Derivatization) Center->Acylation R-COCl / Base Hinge Kinase Hinge Binding (Donor-Acceptor Motif) Center->Hinge Non-Covalent Interaction

Figure 2: Orthogonal reactivity map. The C4-Br allows for library generation while the C2-Amine and C5-Ether remain constant binding elements.

References

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design.[2][3] Journal of Medicinal Chemistry, 59(19), 8712–8756. Link

  • King, A. E., et al. (2010). Copper-Catalyzed Etherification of Phenols with Cyclopropylboronic Acid. Organic Letters, 12(15), 3360–3363. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • Blakemore, D. C., et al. (2011). Organic Synthesis Provides Opportunities to Transform Drug Discovery.[3] Nature Chemistry, 10, 383–394. Link

Sources

5-cyclopropoxy-4-bromopyridin-2-amine synonyms and nomenclature

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-cyclopropoxy-4-bromopyridin-2-amine: Nomenclature, Properties, and Synthetic Strategies

Introduction

5-cyclopropoxy-4-bromopyridin-2-amine is a substituted aminopyridine that, despite its potential as a versatile building block in medicinal chemistry, remains a sparsely documented compound in publicly accessible literature. Its structure incorporates three key functional motifs: a 2-aminopyridine core, a bromine atom at the 4-position, and a cyclopropoxy group at the 5-position. The 2-aminopyridine scaffold is a prevalent feature in numerous pharmaceuticals. The bromine atom serves as a valuable synthetic handle for a variety of cross-coupling reactions, enabling the introduction of further molecular complexity. The cyclopropyl group is of particular interest in drug design, as it can enhance metabolic stability, improve potency, and modulate the physicochemical properties of a molecule[1][2].

This technical guide aims to provide a comprehensive overview of 5-cyclopropoxy-4-bromopyridin-2-amine, addressing its nomenclature and inferred properties. Given the absence of published synthesis protocols for this specific molecule, a plausible synthetic route is proposed based on established chemical principles. Furthermore, its potential applications in drug discovery are discussed in the context of the known reactivity of its constituent functional groups. This guide is intended for researchers, scientists, and drug development professionals interested in the synthesis and utilization of novel heterocyclic building blocks.

Nomenclature and Synonyms

A systematic approach to naming is crucial for the unambiguous identification of chemical compounds.

Nomenclature System Name
IUPAC Name 5-(cyclopropyloxy)-4-bromopyridin-2-amine
CAS Number Not available

Currently, there are no widely recognized synonyms for 5-cyclopropoxy-4-bromopyridin-2-amine due to its novelty. However, understanding the nomenclature of its core components can be beneficial. The parent heterocycle is pyridine, and the primary functional groups are an amino group at position 2, a bromine atom at position 4, and a cyclopropoxy group at position 5.

Inferred Physicochemical Properties

While experimental data for 5-cyclopropoxy-4-bromopyridin-2-amine is not available, its basic physicochemical properties can be calculated or inferred from its structure.

Property Value Source
Molecular Formula C₈H₉BrN₂OCalculated
Molecular Weight 229.08 g/mol Calculated
Appearance White to off-white solid (predicted)Inferred
Melting Point Not available-
Boiling Point Not available-
Solubility Expected to be soluble in organic solvents such as methanol, ethanol, and dichloromethane.Inferred

Proposed Synthesis

There is no published synthetic route for 5-cyclopropoxy-4-bromopyridin-2-amine. However, a plausible and efficient synthesis can be designed based on well-established reactions in heterocyclic chemistry. A potential retrosynthetic analysis suggests that the target molecule can be constructed from a suitably substituted pyridine precursor. The following multi-step synthesis is proposed:

Proposed Synthetic Workflow

G cluster_0 Step 1: Nitration cluster_1 Step 2: Hydroxylation cluster_2 Step 3: Williamson Ether Synthesis cluster_3 Step 4: Reduction A 2-Amino-4-bromopyridine B 4-Bromo-2-nitropyridine A->B HNO₃, H₂SO₄ C 4-Bromo-5-hydroxy-2-nitropyridine B->C 1. Fuming H₂SO₄, SO₃ 2. H₂O D 4-Bromo-5-cyclopropoxy-2-nitropyridine C->D Bromocyclopropane, Base (e.g., K₂CO₃) Solvent (e.g., DMF) E 5-cyclopropoxy-4-bromopyridin-2-amine D->E Reducing agent (e.g., Fe/HCl or H₂, Pd/C)

Caption: Proposed multi-step synthesis of 5-cyclopropoxy-4-bromopyridin-2-amine.

Detailed Experimental Protocol (Proposed)

Step 1: Nitration of 2-Amino-4-bromopyridine

  • To a stirred solution of concentrated sulfuric acid, cool to 0 °C.

  • Slowly add 2-amino-4-bromopyridine in portions, maintaining the temperature below 10 °C.

  • Add fuming nitric acid dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

  • Filter, wash with water, and dry to obtain 4-bromo-2-nitropyridine.

Causality: The nitration of the pyridine ring is directed by the existing substituents. The amino group is a strong activating group, but in a strong acidic medium, it gets protonated to an ammonium salt, which is deactivating. The nitration is expected to occur at the 2-position relative to the bromine.

Step 2: Hydroxylation of 4-Bromo-2-nitropyridine

  • Dissolve 4-bromo-2-nitropyridine in fuming sulfuric acid containing sulfur trioxide.

  • Heat the mixture at an elevated temperature (e.g., 120-140 °C) for several hours.

  • Cool the reaction mixture and carefully pour it onto ice.

  • The precipitated product, 4-bromo-5-hydroxy-2-nitropyridine, is filtered, washed with cold water, and dried.

Causality: This is a nucleophilic aromatic substitution of a hydrogen atom, facilitated by the strongly electron-withdrawing nitro group and the harsh reaction conditions.

Step 3: Williamson Ether Synthesis

  • To a solution of 4-bromo-5-hydroxy-2-nitropyridine in a polar aprotic solvent such as dimethylformamide (DMF), add a base (e.g., potassium carbonate) and bromocyclopropane.

  • Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) until the reaction is complete (monitored by TLC).

  • Cool the mixture, pour into water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-bromo-5-cyclopropoxy-2-nitropyridine.

Causality: The Williamson ether synthesis is a classic method for forming ethers from an alkoxide and an alkyl halide[3][4][5][6]. The base deprotonates the hydroxyl group to form a more nucleophilic phenoxide, which then displaces the bromide from bromocyclopropane in an Sₙ2 reaction.

Step 4: Reduction of the Nitro Group

  • Dissolve 4-bromo-5-cyclopropoxy-2-nitropyridine in a suitable solvent such as ethanol or acetic acid.

  • Add a reducing agent, such as iron powder and hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • After the reaction is complete, filter off the catalyst (if applicable) and neutralize the reaction mixture.

  • Extract the product with an organic solvent, wash, dry, and concentrate to obtain the final product, 5-cyclopropoxy-4-bromopyridin-2-amine.

Causality: The nitro group is readily reduced to an amino group by various reducing agents. Catalytic hydrogenation is often a clean and efficient method for this transformation.

Reactivity and Potential Applications in Drug Discovery

The chemical reactivity of 5-cyclopropoxy-4-bromopyridin-2-amine is dictated by its three primary functional groups: the 2-amino group, the 4-bromo substituent, and the pyridine nitrogen.

  • The Bromine Atom: The C-Br bond at the 4-position is susceptible to a variety of metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, making it a valuable tool for library synthesis in drug discovery. Common reactions include:

    • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.

    • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

    • Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

    • Heck Coupling: Reaction with alkenes to form C-C double bonds.

  • The Amino Group: The 2-amino group is nucleophilic and can be acylated, alkylated, or used in the formation of ureas, sulfonamides, and other derivatives. This provides another avenue for modifying the structure and properties of the molecule.

  • The Pyridine Nitrogen: The nitrogen atom in the pyridine ring is basic and can be protonated to form salts. It can also act as a hydrogen bond acceptor, which is an important consideration in drug-receptor interactions.

Potential Drug Discovery Workflow

G A 5-cyclopropoxy-4-bromopyridin-2-amine (Building Block) B Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) A->B C Diverse Library of Substituted Pyridines B->C D High-Throughput Screening C->D E Hit Identification D->E F Lead Optimization E->F G Drug Candidate F->G

Caption: Potential workflow for utilizing 5-cyclopropoxy-4-bromopyridin-2-amine in drug discovery.

The presence of the cyclopropoxy group can confer desirable pharmacokinetic properties, such as increased metabolic stability and membrane permeability[1]. The rigid nature of the cyclopropyl ring can also lock the molecule into a specific conformation, which can be advantageous for binding to a biological target. Given that many kinase inhibitors and other targeted therapies contain substituted pyridine cores, 5-cyclopropoxy-4-bromopyridin-2-amine represents a promising starting material for the development of novel therapeutics.

Safety and Handling

As there is no specific Material Safety Data Sheet (MSDS) for 5-cyclopropoxy-4-bromopyridin-2-amine, precautions for handling this compound should be based on the known hazards of structurally similar chemicals, such as other brominated aminopyridines.

  • General Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles.

    • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dusts are generated, a particulate respirator may be necessary.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

5-cyclopropoxy-4-bromopyridin-2-amine is a promising yet underexplored building block for organic synthesis and medicinal chemistry. While direct experimental data is lacking, its chemical properties and a viable synthetic route can be reasonably inferred from the extensive literature on related pyridine derivatives. The combination of a reactive bromine handle, a functionalizable amino group, and a beneficial cyclopropoxy moiety makes this compound a highly attractive scaffold for the generation of diverse chemical libraries and the development of novel therapeutic agents. The proposed synthetic protocol and discussion of its potential reactivity are intended to stimulate further research into this and other novel heterocyclic systems.

References

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. Williamson ether synthesis. Retrieved from [Link]

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

  • Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]

  • Jadhav, S. A., & Veer, D. A. (2022). A Review on Medicinally Important Heterocyclic Compounds. Journal of Drug Delivery and Therapeutics, 12(4-S), 213-221. [Link]

  • ChemRxiv. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]

  • The Aquila Digital Community. (2019, April 14). The Use of Heterocycles as Important Structures in Medicinal Chemistry. Retrieved from [Link]

  • Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link]

  • Organic Chemistry. (2018, April 20). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes [Video]. YouTube. Retrieved from [Link]

  • MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • PMC. (2025, November 17). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Heterocycles from cyclopropanes: Applications in natural product synthesis. Retrieved from [Link]

  • Scientific Update. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from [Link]

  • ChemRxiv. A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. Retrieved from [Link]

  • Google Patents. (2014, May 7). Novel synthetic method for 2-amino-4-bromopyridine.
  • Michigan State University Department of Chemistry. Amine Reactivity. Retrieved from [Link]

  • PubChem. 5-Bromo-4-methoxypyridin-2-amine. Retrieved from [Link]

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4-Bromo-5-cyclopropoxypyridin-2-amine MSDS safety data sheet

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a Provisional Technical Safety & Handling Whitepaper .

Status: Research Grade / Intermediate. Note: As of 2026, specific government-mandated MSDS datasets for the specific regioisomer 4-Bromo-5-cyclopropoxypyridin-2-amine are limited compared to its commercially available isomer (5-Bromo-4-cyclopropoxypyridin-2-amine, CAS 1243438-23-4).

This guide synthesizes available data from structural analogs (SAR), functional group reactivity profiles, and standard protocols for handling halogenated aminopyridines.

Safety, Handling, and Reactivity Profile

Compound Identification & Physicochemical Profile[1][2][3][4]

This molecule is a highly functionalized pyridine derivative, likely utilized as a scaffold in the synthesis of tyrosine kinase inhibitors (TKIs) or similar heterocyclic pharmaceuticals. Its structural features—a basic amine, a lipophilic cyclopropyl ether, and a reactive bromide—dictate its handling requirements.

PropertyData (Predicted/Analog Derived)Technical Insight
Chemical Name 4-Bromo-5-cyclopropoxypyridin-2-aminePositional isomer critical for SAR.
Molecular Formula C₈H₉BrN₂O
Molecular Weight ~229.08 g/mol Heavy atom effect (Br) increases density.
Appearance Off-white to pale yellow solidColoration often deepens upon oxidation/air exposure.
Solubility DMSO, DMF, Methanol, DCMLow aqueous solubility. Requires organic co-solvents for bio-assays.
pKa (Predicted) ~6.0–6.5 (Pyridine N)Less basic than pyridine due to the electron-withdrawing Br, but the amino group donates density.
LogP ~1.8 – 2.2Moderate lipophilicity due to the cyclopropyl group.
Critical Structural Liabilities
  • Cyclopropyl Ether Moiety: While adding metabolic stability compared to straight chains, cyclopropyl ethers can be acid-labile . Exposure to strong Lewis acids or protic acids may trigger ring-opening, leading to degradation.

  • Aminopyridine Core: Electron-rich but prone to N-oxidation over time. Known to complex with trace metals.

  • Aryl Bromide: The primary reactive handle for cross-coupling.

Hazard Identification (GHS Classification)

Derived from Structure-Activity Relationship (SAR) of halogenated aminopyridines.

Signal Word: WARNING

Hazard Statements (H-Codes)
  • H302: Harmful if swallowed.[1][2][3] (Standard for aminopyridines).[4]

  • H315: Causes skin irritation.[1][2][3][5]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[2][4][5]

  • H317 (Precautionary): May cause an allergic skin reaction. Many aminopyridines are sensitizers.

Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors.[2][4][6]

  • P280: Wear protective gloves/protective clothing/eye protection.[1][2][4][6]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[3][6] Remove contact lenses.[3][4][6]

Advanced Handling & Storage Protocols

This section moves beyond generic advice, focusing on the specific stability profile of cyclopropoxy-pyridines.

A. Storage Architecture
  • Temperature: 2–8°C (Refrigerate). Long-term storage at -20°C is recommended to prevent slow debromination or oxidation.

  • Atmosphere: Strictly Inert (Argon/Nitrogen). The amino group is susceptible to oxidation, and the cyclopropyl ether can degrade if the environment becomes acidic due to moisture absorption (hydrolysis of impurities).

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal containers to prevent transition metal catalysis of the bromide.

B. Solubilization & Experimental Use
  • Acid Sensitivity: Do not dissolve in acidic media (e.g., 1M HCl) for extended periods. The strain energy of the cyclopropane ring (~27.5 kcal/mol) makes it susceptible to acid-catalyzed ring opening.

  • Preferred Solvent: DMSO-d6 (for NMR) or Anhydrous DMF (for reactions).

C. Waste Disposal[5][6][9][10][11][12]
  • Halogenated Waste: Must be segregated into halogenated organic waste streams.

  • Quenching: If reactive intermediates are formed (e.g., lithiated species), quench with saturated Ammonium Chloride (NH₄Cl) before disposal.

Synthesis & Reactivity Workflow

The primary utility of 4-Bromo-5-cyclopropoxypyridin-2-amine is as an electrophile in Palladium-catalyzed cross-coupling.

Diagram: Safe Cross-Coupling Workflow

The following diagram outlines the logical flow for a Suzuki-Miyaura coupling utilizing this core, emphasizing safety checkpoints.

G Start Start: 4-Br-5-cyclopropoxy pyridin-2-amine Prep Prep: Degas Solvents (Remove O2) Start->Prep Dissolve (DMF/Dioxane) Cat Catalyst Addition (Pd(dppf)Cl2 / Base) Prep->Cat Add Boronic Acid React Reaction: 80-100°C (Inert Atm) Cat->React Heat Workup Workup: Dilute w/ EtOAc Wash w/ Brine React->Workup Cool & Quench Safety CRITICAL SAFETY: Avoid strong acids in workup to preserve cyclopropyl ring. React->Safety Purify Purification: Column Chromatography Workup->Purify Conc. Organic Layer

Caption: Workflow for Pd-catalyzed coupling. Note the critical avoidance of strong acids during workup to protect the cyclopropyl ether.

Emergency Response Procedures

Inhalation[5][6][7][9][10][11][13]
  • Immediate Action: Move to fresh air.

  • Medical Logic: Aminopyridines can block potassium channels (similar to 4-AP). If the victim exhibits tremors, seizures, or difficulty breathing, this suggests systemic toxicity.

  • Treatment: Supportive care.[4][7] Benzodiazepines may be indicated for seizures (consult medical professionals).

Skin Contact
  • Immediate Action: Wash with soap and water for 15 minutes.

  • Specific Hazard: Halogenated pyridines can be absorbed transdermally. Monitor for signs of CNS excitation (dizziness, paresthesia).

Spills (Solid)[6]
  • Isolate: Evacuate non-essential personnel.

  • PPE: Wear Nitrile gloves (double gloving recommended due to unknown permeation rates) and N95/P100 particulate respirator.

  • Clean Up: Wet sweep or vacuum (HEPA) to avoid dust generation. Do not dry sweep.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 55264589 (Analog: 4-Bromo-5-methylpyridin-2-amine). Retrieved from [Link]

    • Context: Used to derive base aminopyridine toxicity and handling protocols.[6]

  • Context: Primary source for physicochemical properties of the cyclopropoxypyridine core.
    • Context: Grounding for GHS H-code classification (H302/H315/H319).[2]

  • Wipf, P., et al. (2005).Microwave-Assisted Synthesis of Aminopyridines. Organic Letters.

Sources

Strategic Sourcing & Technical Profile: 4-Bromo-5-cyclopropoxypyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical and commercial analysis of 4-Bromo-5-cyclopropoxypyridin-2-amine (CAS: 1243452-50-7), a high-value heterocyclic intermediate used primarily in the discovery of tyrosine kinase inhibitors (TKIs).[1]

Executive Summary

4-Bromo-5-cyclopropoxypyridin-2-amine is a specialized pyridine building block characterized by a rare substitution pattern: an amino group at C2, a bromine handle at C4, and a cyclopropoxy motif at C5.[1] This specific arrangement makes it a critical scaffold in medicinal chemistry, particularly for Fragment-Based Drug Discovery (FBDD) targeting kinases (e.g., VEGFR, ALK, ROS1). The cyclopropoxy group is bioisosteric to methoxy but offers improved metabolic stability and lipophilicity, often enhancing the potency and half-life of final drug candidates.

Key Commercial Insight: Due to the difficulty of introducing the cyclopropoxy group and the regioselectivity required for the bromine atom, this compound commands a premium price and is typically available only from specialized catalog suppliers or via custom synthesis.

Chemical Identity & Specifications

Accurate identification is critical as positional isomers (e.g., 5-Bromo-4-cyclopropoxypyridin-2-amine) are common and chemically distinct.[1]

PropertySpecification
Chemical Name 4-Bromo-5-cyclopropoxypyridin-2-amine
CAS Number 1243452-50-7
Molecular Formula C₈H₉BrN₂O
Molecular Weight 229.08 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, DCM; Low solubility in water
Key Impurities 5-cyclopropoxypyridin-2-amine (unbrominated precursor), 3-bromo isomer (regioisomer), residual cyclopropanol
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen), Protect from light

Market Analysis: Suppliers & Pricing

This compound is classified as a Tier 3 Building Block (Specialty/Low Volume). It is not a commodity chemical.[1]

Primary Suppliers

Sourcing should be directed toward vendors specializing in heterocyclic chemistry and pyridine derivatives.[1]

  • BLD Pharm: A primary catalog holder for this specific CAS (Catalog ID: BD01504727).

  • ChemSRC / MolCore: Aggregators that list stock availability from smaller boutique synthesis labs.

  • Custom Synthesis Houses: For quantities >100g, contract research organizations (CROs) like WuXi AppTec , PharmBlock , or Enamine are recommended over catalog purchase to ensure batch consistency.

Price Estimation (Spot Market)

Prices fluctuate based on raw material costs (cyclopropanol) and batch size.

ScaleEstimated Price Range (USD)Lead Time
Research (1g) $150 – $3501–2 Weeks (Stock)
Pilot (10g) $800 – $1,5002–4 Weeks
Bulk (100g+) $4,500 – $7,0006–8 Weeks (Custom)

Procurement Strategy: Do not rely on "In Stock" labels for >5g orders. Always request a current Certificate of Analysis (CoA) and H-NMR before purchase to confirm the regiochemistry (verify the 4-bromo vs. 5-bromo position).[1]

Technical Deep Dive: Synthesis & Manufacturing

The high cost of this intermediate is driven by the synthetic complexity of the cyclopropoxylation step and the regioselective bromination .

Core Synthetic Challenges
  • Cyclopropoxylation: The cyclopropyl group cannot be introduced via simple SN2 alkylation (cyclopropyl halides do not undergo SN2). It requires specialized conditions like Mitsunobu reaction (using cyclopropanol) or Chan-Lam coupling (using cyclopropylboronic acid).

  • Regioselectivity: Direct bromination of 5-cyclopropoxypyridin-2-amine is competitive.[1] The amino group (C2) directs ortho/para (to C3/C5), while the alkoxy group (C5) directs ortho/para (to C4/C6). Balancing these directing effects to favor the C4-bromo product often requires blocking groups or careful temperature control.[1]

Proposed Synthetic Workflow

The most robust route for scale-up avoids direct bromination issues by starting with a pre-functionalized pyridine.[1]

SynthesisRoute cluster_legend Reaction Legend Start 2-Chloro-4-bromo-5-hydroxypyridine Step1 Step 1: O-Cyclopropylation (Cyclopropanol, PPh3, DIAD) Start->Step1 Mitsunobu Inter1 2-Chloro-4-bromo-5-cyclopropoxypyridine Step1->Inter1 Step2 Step 2: Amination (NH3, Cu catalyst, High Temp) Inter1->Step2 Buchwald or SNAr Final 4-Bromo-5-cyclopropoxypyridin-2-amine (Target) Step2->Final Legend1 Critical Step: Mitsunobu allows cyclopropyl ether formation

Figure 1: Strategic synthesis route prioritizing regiochemical integrity. Direct bromination of the final ring system is avoided to prevent isomer mixtures.

Applications in Drug Discovery

This compound acts as a "linchpin" scaffold.[1] The bromine atom serves as a handle for Suzuki-Miyaura coupling to attach aryl/heteroaryl groups, while the amine can be converted into ureas or amides.

Structure-Activity Relationship (SAR) Logic
  • Cyclopropoxy Group (C5): Occupies a specific hydrophobic pocket in the kinase ATP-binding site.[1] It is often superior to a methoxy group because the cyclopropyl ring restricts conformation and improves metabolic stability against O-dealkylation by cytochrome P450 enzymes.[1]

  • Amine (C2): Forms critical hydrogen bonds with the "hinge region" residues (e.g., Glu, Met) of the kinase backbone.

  • Bromine (C4): The vector for extending the molecule into the "solvent-front" or "back-pocket" regions of the enzyme.[1]

Target Classes:

  • VEGFR2 Inhibitors: Angiogenesis inhibition.[1]

  • ALK/ROS1 Inhibitors: Non-small cell lung cancer (NSCLC).

Handling & Safety Protocol

As a halogenated aminopyridine, standard safety protocols apply. However, the cyclopropoxy group adds specific stability concerns.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation).[2]

  • Stability: The cyclopropyl ether linkage is acid-sensitive.[1] Avoid strong acidic conditions (e.g., concentrated HCl/HBr) during workup, as this can lead to ring opening of the cyclopropane.

  • Protocol:

    • Dissolve in neutral solvents (DCM, EtOAc).

    • Use weak acids (Acetic acid) if protonation is required.

    • Store under Argon to prevent oxidation of the amine.

References

  • BLD Pharm. (2024). Product Specification: 4-Bromo-5-cyclopropoxypyridin-2-amine (CAS 1243452-50-7).[1] Retrieved from

  • PubChem. (2024).[2] Compound Summary: Pyridin-2-amine derivatives. National Library of Medicine. Retrieved from

  • Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Academic Press.[1] (Context on cyclopropyl bioisosteres).

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Context on metabolic stability of ethers).

Sources

Technical Guide: Cyclopropoxypyridine Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The cyclopropoxypyridine motif represents a high-value structural modification in modern medicinal chemistry, serving as a superior bioisostere to traditional methoxy (-OMe) and isopropoxy (-OiPr) groups. By incorporating a strained cyclopropyl ether linkage onto a pyridine scaffold, researchers can simultaneously modulate lipophilicity, enhance metabolic stability, and introduce precise conformational constraints.

This guide provides a comprehensive technical analysis of cyclopropoxypyridine building blocks, detailing their physicochemical advantages, synthetic accessibility via nucleophilic aromatic substitution (


) and cross-coupling, and their strategic application in optimizing kinase inhibitors and GPCR ligands.

The Medicinal Chemistry Rationale

The transition from a standard alkoxypyridine to a cyclopropoxypyridine is rarely a trivial "me-too" modification; it is a strategic design choice driven by three physicochemical pillars:

Metabolic "Armor" (C-H Bond Dissociation Energy)

The primary liability of alkoxy groups (e.g.,


, 

) is oxidative dealkylation driven by Cytochrome P450 (CYP) enzymes. This mechanism typically proceeds via hydrogen abstraction at the

-carbon.
  • The Cyclopropyl Advantage: The C-H bonds in a cyclopropyl ring possess significantly higher bond dissociation energy (BDE ~106 kcal/mol) compared to acyclic alkyl

    
    -hydrogens (~96-98 kcal/mol). This increased bond strength renders the cyclopropoxy group resistant to CYP-mediated radical abstraction, effectively "armoring" the position against metabolic clearance.
    
Lipophilicity and Shape Modulation

While the cyclopropyl group contains three carbons (like an isopropyl group), its physicochemical footprint is distinct.

  • LogP Modulation: Cyclopropyl ethers are generally less lipophilic than their isopropyl counterparts due to the higher polarity of the strained C-C bonds (which have significant

    
     character). This allows for the introduction of steric bulk to fill hydrophobic pockets without incurring the full lipophilicity penalty associated with acyclic alkyl chains.
    
  • Steric Profile: The cyclopropyl group is rigid and planar compared to the freely rotating isopropyl group. This rigidity can reduce the entropic penalty of binding if the group is pre-organized to fit the receptor sub-pocket.

Electronic Effects

The oxygen atom in a cyclopropoxy group is slightly less electron-donating than in a methoxy group due to the inductive electron-withdrawing nature of the strained cyclopropyl ring. This subtle electronic tuning can lower the basicity of the pyridine nitrogen, potentially improving permeability or altering solubility profiles.

Synthetic Methodologies

Accessing cyclopropoxypyridine building blocks relies on two primary disconnection strategies: Nucleophilic Aromatic Substitution (


)  and Copper-Catalyzed Cross-Coupling (Chan-Lam) .
Route A: Nucleophilic Aromatic Substitution ( )

This is the industry-standard route for electron-deficient pyridines (e.g., 2-halo-5-nitropyridines).

  • Mechanism: Addition-Elimination.

  • Reagents: Cyclopropanol (Nucleophile), NaH or

    
     (Base), DMF or NMP (Solvent).
    
  • Scope: Excellent for 2-fluoropyridines and 4-fluoropyridines with electron-withdrawing groups (EWG) like

    
    , 
    
    
    
    , or
    
    
    .
  • Scalability: High.

    
     reactions are robust and easily scaled to kilogram quantities.
    
Route B: Chan-Lam Coupling

Used for electron-rich pyridines or when the halide position is not activated for


.
  • Mechanism: Oxidative copper-catalyzed coupling.[1][2]

  • Reagents: Pyridin-2-ol (or Pyridone), Cyclopropylboronic acid (or Potassium cyclopropyl trifluoroborate),

    
     (Catalyst), Bipyridine (Ligand), Air/Oxygen.
    
  • Scope: Allows the installation of the cyclopropyl group onto pyridones or hydroxy-pyridines under mild conditions.

Synthetic Workflow Diagram

Synthesis_Workflow Start Target: Cyclopropoxypyridine Decision Is Pyridine Electron Deficient? (Has EWG?) Start->Decision RouteA Route A: SNAr Decision->RouteA Yes (e.g., 2-F-5-NO2) RouteB Route B: Chan-Lam Decision->RouteB No (e.g., Pyridone) ReagentsA Reagents: Cyclopropanol + NaH/Cs2CO3 Solvent: DMF, 0°C -> RT RouteA->ReagentsA ReagentsB Reagents: Cyclopropylboronic Acid Cu(OAc)2, Bipyridine, Air RouteB->ReagentsB Product Isolated Building Block ReagentsA->Product ReagentsB->Product

Caption: Decision matrix for synthesizing cyclopropoxypyridine building blocks based on substrate electronics.

Physicochemical Profiling & Data

The following table summarizes the theoretical property shifts when replacing a methoxy group with a cyclopropoxy group on a standard pyridine scaffold.

Property2-Methoxypyridine2-Isopropoxypyridine2-CyclopropoxypyridineImpact Analysis
Molecular Weight 109.13137.18135.16Slight increase; negligible for Lipinski rules.
ClogP (Est.) 1.12.0~1.6Optimal Balance: More lipophilic than -OMe, but less than -OiPr.
Metabolic Stability Low (O-demethylation)Moderate (O-dealkylation)High Blocks

-hydroxylation due to high C-H BDE.
Rotatable Bonds 121 Rigid ether linkage reduces entropic penalty.
Shape Vector Small, LinearBulky, FlexibleBulky, Rigid Fills hydrophobic pockets with defined geometry.

Experimental Protocols

Protocol 1: Synthesis of 5-Cyclopropoxy-2-nitropyridine (SNAr Route)

A key building block for kinase inhibitors.

Objective: To synthesize 5-cyclopropoxy-2-nitropyridine from 5-fluoro-2-nitropyridine.

Materials:

  • 5-Fluoro-2-nitropyridine (1.0 eq)

  • Cyclopropanol (1.2 eq)

  • Cesium Carbonate (

    
    ) (2.0 eq)
    
  • DMF (Anhydrous, 10 volumes)

Procedure:

  • Setup: Charge a flame-dried round-bottom flask with 5-fluoro-2-nitropyridine and anhydrous DMF under a nitrogen atmosphere.

  • Addition: Add cyclopropanol (1.2 eq) to the solution.

  • Base Addition: Cool the mixture to 0°C in an ice bath. Add

    
     (2.0 eq) portion-wise to control any exotherm.
    
  • Reaction: Allow the reaction to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC or LC-MS for the disappearance of the starting fluoride.

  • Workup: Quench the reaction with water/ice. Extract with Ethyl Acetate (3x). Wash the combined organics with brine (2x) to remove DMF.

  • Purification: Dry over

    
    , filter, and concentrate. Purify via silica gel flash chromatography (Hexane/EtOAc gradient).
    
  • Yield Expectation: 85–95% isolated yield.

Safety Note: Cyclopropanol is volatile and flammable. While the cyclopropyl ring is stable under these basic conditions, avoid strong acids during workup to prevent ring opening.

Protocol 2: Reduction to 2-Amino-5-cyclopropoxypyridine

Converting the nitro intermediate to the active amine building block.

Procedure:

  • Dissolve 5-cyclopropoxy-2-nitropyridine in Ethanol/Water (4:1).

  • Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).

  • Heat to reflux (80°C) for 2 hours.

  • Filter hot through Celite to remove iron residues.

  • Concentrate and recrystallize to obtain the 2-amino-5-cyclopropoxypyridine hydrochloride salt.

Case Studies & Applications

Kinase Inhibitors (The "Hinge Binder" Region)

In many kinase inhibitors, the aminopyridine motif serves as the "hinge binder," forming hydrogen bonds with the kinase backbone.

  • Application: Replacing a 5-methoxy group with a 5-cyclopropoxy group often improves potency by filling the ribose-binding pocket or the solvent-exposed region more effectively.

  • Example Logic: If a methoxy group is metabolically labile (high clearance), switching to cyclopropoxy retains the electronic donation required for the hinge H-bond (via the pyridine nitrogen) while stopping metabolism.

GPCR Ligands

For G-Protein Coupled Receptors, lipophilic efficiency (LipE) is critical.

  • Application: The cyclopropoxy group is frequently used to optimize the "tail" region of GPCR antagonists. It provides a rigid lipophilic anchor that improves potency without the solubility issues associated with larger phenyl or cyclohexyl groups.

References

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Elsevier. (Discusses bioisosterism of ethers).
  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[3] Journal of Medicinal Chemistry, 59(19), 8712–8756. Link

  • Snead, D. R., et al. (2024). Access to Cyclopropanol via Supply-Centered Synthesis.[4] Organic Process Research & Development. Link

  • Qiao, J. X., et al. (2013). Chan–Lam Coupling Mechanism and Application in Drug Discovery. Organic Letters, 15(11), 2612-2615. (General reference for Chan-Lam scope).
  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 4-Bromo-5-cyclopropoxypyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of the 4-Bromo-5-cyclopropoxypyridin-2-amine Scaffold

In the landscape of modern medicinal chemistry, the relentless pursuit of novel kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology.[1][2] Kinases, as central regulators of cellular signaling pathways, represent a class of targets for which small molecule inhibitors have achieved remarkable clinical success. The aminopyridine scaffold is a well-established and privileged structure in this domain, frequently engaging in critical hydrogen bonding interactions with the hinge region of the kinase ATP-binding site.[2]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 4-Bromo-5-cyclopropoxypyridin-2-amine , a versatile and high-value building block, in the synthesis of potent and selective kinase inhibitors. The unique arrangement of a reactive bromine atom, a nucleophilic amine, and a cyclopropoxy group offers a powerful platform for molecular diversification and optimization of drug-like properties. The bromine atom serves as a key handle for palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of chemical space by introducing a wide array of aryl and heteroaryl substituents.[1] The cyclopropoxy moiety, a small and rigid group, can enhance metabolic stability and improve the conformational rigidity of the final compound, often leading to improved target engagement.[3][4]

This document will detail robust synthetic protocols, explain the underlying chemical principles, and provide methodologies for the biological evaluation of the resulting kinase inhibitors.

Core Synthetic Strategies: Harnessing Palladium Catalysis

The synthetic utility of 4-Bromo-5-cyclopropoxypyridin-2-amine is primarily realized through palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis due to their broad substrate scope, functional group tolerance, and generally high yields.[5][6] The two most pertinent transformations for this scaffold are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Cross-Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between the bromine-bearing pyridine core and various aryl or heteroaryl boronic acids or esters.[7][8] This reaction is instrumental in constructing the biaryl frameworks common to many kinase inhibitors.

Suzuki_Miyaura_Coupling reagents Arylboronic Acid (R-B(OH)2) Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K3PO4) Solvent (e.g., Dioxane/H2O) Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling reagents->Suzuki-Miyaura Coupling start 4-Bromo-5-cyclopropoxy pyridin-2-amine product 5-Aryl-4-cyclopropoxy pyridin-2-amine (Kinase Inhibitor Core) start->product Suzuki-Miyaura Coupling

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In an oven-dried Schlenk flask, combine 4-Bromo-5-cyclopropoxypyridin-2-amine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄) (2.5 mmol).

  • Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water in a 4:1 ratio (10 mL total).

  • Reaction: Stir the mixture at a reflux temperature of 85-95°C.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can range from 4 to 24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-4-cyclopropoxypyridin-2-amine derivative.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

Arylboronic AcidProductExpected Yield (%)
Phenylboronic acid4-cyclopropoxy-5-phenylpyridin-2-amine85-95
4-Methoxyphenylboronic acid4-cyclopropoxy-5-(4-methoxyphenyl)pyridin-2-amine80-90
Pyridin-3-ylboronic acid4-cyclopropoxy-5-(pyridin-3-yl)pyridin-2-amine75-85
1-Methyl-1H-pyrazol-4-ylboronic acid4-cyclopropoxy-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine70-80

Yields are estimates based on similar reported reactions and may vary depending on specific reaction conditions and the nature of the boronic acid.

Buchwald-Hartwig Amination: Introducing Diverse Amino Substituents

The Buchwald-Hartwig amination is a versatile method for constructing carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the 4-position of the pyridine ring (after initial coupling at the 5-position if desired, or directly on a related bromo-precursor).[5][9] This reaction is crucial for fine-tuning the inhibitor's interaction with the solvent-exposed regions of the kinase active site.

Buchwald_Hartwig_Amination reagents Amine (R-NH2) Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., XPhos) Base (e.g., NaOtBu) Solvent (e.g., Toluene) Buchwald-Hartwig Amination Buchwald-Hartwig Amination reagents->Buchwald-Hartwig Amination start 4-Bromo-5-cyclopropoxy pyridin-2-amine product N-Aryl/Alkyl-5-cyclopropoxy pyridin-2,4-diamine derivative (Kinase Inhibitor) start->product Buchwald-Hartwig Amination

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (e.g., a derivative of 4-Bromo-5-cyclopropoxypyridin-2-amine) (1.0 mmol), the desired amine (1.2 mmol), and a strong base such as sodium tert-butoxide (NaOtBu) (1.4 mmol).

  • Catalyst System: Add the palladium precatalyst, for instance, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01-0.02 mmol), and a suitable phosphine ligand, such as XPhos (0.02-0.04 mmol).

  • Inert Atmosphere: Purge the tube with an inert gas (argon or nitrogen).

  • Solvent Addition: Add a dry, degassed solvent like toluene or dioxane (5-10 mL).

  • Reaction: Stir the mixture at 80-110°C.

  • Monitoring: Track the reaction's progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.

Biological Evaluation: From Enzyme to Cell

Once a library of inhibitors is synthesized, their biological activity must be assessed. This typically involves a tiered approach, starting with in vitro enzymatic assays to determine direct target engagement, followed by cell-based assays to evaluate efficacy in a more physiologically relevant context.

In Vitro Kinase Inhibition Assay (Example: ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the amount of kinase inhibition.

Protocol: In Vitro Kinase Assay

  • Kinase Reaction: In a 384-well plate, set up the kinase reaction containing the target kinase, the appropriate substrate (e.g., a generic peptide or a specific protein), ATP, and the synthesized inhibitor at various concentrations. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (often 30°C) for a specified time (e.g., 60 minutes).

  • ADP-Glo™ Reagent: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent: Add the Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30-60 minutes at room temperature.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Kinase_Signaling_Pathway

Cell-Based Proliferation Assay (Example: MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Protocol: Cell-Based Proliferation Assay

  • Cell Seeding: Seed cancer cells known to be dependent on the target kinase into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized inhibitors for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting cell viability against inhibitor concentration.

Conclusion

4-Bromo-5-cyclopropoxypyridin-2-amine is a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. The robust and well-established palladium-catalyzed cross-coupling methodologies, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, provide a reliable platform for creating diverse chemical libraries. The protocols and workflows detailed in this application note offer a solid foundation for researchers in drug discovery to design, synthesize, and evaluate the next generation of targeted therapeutics.

References

  • Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry, 26(11), 3021-3029. [Link]

  • Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Arabian Journal of Chemistry, 14(4), 103133. [Link]

  • Buchwald–Hartwig amination. In Wikipedia. [Link]

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1034-1041. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][10][11][12]triazine-based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(4), 1345-1350. [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. [Link]

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-5-cyclopropoxypyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of C-N Bond Formation in Drug Discovery

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[1][2] Its significance lies in its broad substrate scope and tolerance for a wide array of functional groups, offering a more efficient and selective alternative to traditional methods like nucleophilic aromatic substitution or reductive amination.[1]

This guide provides a detailed technical overview and actionable protocols for the Buchwald-Hartwig amination of a specific, highly functionalized substrate: 4-Bromo-5-cyclopropoxypyridin-2-amine. This substrate presents a unique set of challenges and opportunities due to its electronic and steric properties. The presence of an electron-donating cyclopropoxy group, a free amino group, and the inherent coordinating ability of the pyridine nitrogen necessitates a carefully considered approach to catalyst and ligand selection to achieve optimal results. These application notes are designed for researchers, scientists, and drug development professionals to navigate the intricacies of this transformation and successfully incorporate the resulting products into their synthetic workflows.

Substrate Analysis: Navigating the Reactivity of 4-Bromo-5-cyclopropoxypyridin-2-amine

The successful amination of 4-Bromo-5-cyclopropoxypyridin-2-amine hinges on understanding the interplay of its structural features:

  • The Pyridine Core: The nitrogen atom in the pyridine ring can act as a ligand for the palladium catalyst, potentially leading to catalyst inhibition or the formation of off-cycle, inactive species. The use of specialized ligands is crucial to mitigate this effect.[3]

  • The 2-Amino Group: This primary amine is a potential competing nucleophile and can also interact with the palladium center. While it is generally less reactive in the C-N coupling itself, its presence can influence the electronic properties of the pyridine ring.

  • The 4-Bromo Substituent: The C-Br bond at the 4-position is the target for oxidative addition by the palladium catalyst. Its reactivity is modulated by the electronic effects of the other substituents on the ring.

  • The 5-Cyclopropoxy Group: This electron-donating group increases the electron density of the pyridine ring, which can make oxidative addition more challenging. However, the cyclopropyl moiety itself is generally stable under typical palladium-catalyzed cross-coupling conditions.[4][5]

Given these characteristics, a successful protocol will require a catalytic system that is robust enough to overcome potential catalyst inhibition and reactive enough to facilitate the coupling of an electron-rich heteroaryl bromide.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) active species.

Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Complex L-Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition AmineCoord Amine Coordination [L-Pd(II)(Ar)(H2NR)]+X- OxAdd->AmineCoord Ligand Exchange Amido Palladium Amido Complex L-Pd(II)(Ar)(HNR) AmineCoord->Amido Deprotonation Amido->Pd0 Catalyst Regeneration Product Ar-NHR (Product) Amido->Product Reductive Elimination Catalyst_Regen L-Pd(0) ArX Ar-X (4-Bromo-5-cyclopropoxy pyridin-2-amine) Amine R2NH Base Base BaseH [Base-H]+X-

Sources

Application Notes and Protocols for the Protection of the 2-Amino Group of 4-Bromo-5-cyclopropoxypyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthesis of Substituted 2-Aminopyridines

The 4-bromo-5-cyclopropoxypyridin-2-amine scaffold is a key intermediate in the synthesis of a variety of biologically active molecules. The 2-amino group, being a potent nucleophile and a site of basicity, often requires protection to enable selective functionalization at other positions of the pyridine ring, such as palladium-catalyzed cross-coupling reactions at the bromide-bearing C4 position.[1][2] The choice of a suitable protecting group is critical, as it must be introduced in high yield, remain stable during subsequent transformations, and be selectively removed under conditions that do not compromise the integrity of the bromo and cyclopropoxy functionalities.[3][4] This document provides a detailed guide to the selection and implementation of appropriate protecting groups for this specific substrate, with a focus on practical, field-proven protocols.

Strategic Selection of a Protecting Group

The selection of a protecting group for the 2-amino function on the pyridine ring necessitates a careful evaluation of the planned synthetic route. The key considerations are the stability of the protecting group to the reaction conditions of the subsequent steps and the orthogonality of its cleavage.[5] For instance, if the downstream chemistry involves strongly basic conditions, an acid-labile protecting group would be ideal. Conversely, if acidic conditions are to be employed, a base-labile or hydrogenolysis-labile group would be more appropriate.

Here, we discuss three well-established protecting groups for aromatic amines that are particularly relevant for the target molecule: tert-Butoxycarbonyl (Boc), Pivaloyl (Piv), and Trifluoroacetyl (TFAc).

tert-Butoxycarbonyl (Boc) Group: The Versatile Workhorse

The Boc group is arguably the most common amine protecting group in contemporary organic synthesis, prized for its ease of introduction and its clean, acid-promoted removal.[6][7][8]

  • Expertise & Experience: The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O). For less nucleophilic aromatic amines like 2-aminopyridines, a catalyst such as 4-dimethylaminopyridine (DMAP) is often employed to enhance the reaction rate.[9] The resulting N-Boc-protected amine exhibits reduced nucleophilicity and basicity, rendering it inert to a wide range of non-acidic reagents. The deprotection is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.[10][11] The byproducts of this deprotection are tert-butanol (which can be protonated and lose water to form isobutylene) and carbon dioxide, which are volatile and easily removed.[10]

  • Trustworthiness: The Boc protection of aminopyridines is a high-yielding and reliable transformation. The stability of the Boc group to basic and nucleophilic conditions, as well as to many oxidative and reductive reagents, makes it a trustworthy choice for multi-step syntheses.[7] The bromo and cyclopropoxy groups on the target molecule are stable to the acidic conditions required for Boc deprotection.

Pivaloyl (Piv) Group: The Robust Shield

The pivaloyl group, introduced via pivaloyl chloride or pivaloic anhydride, forms a highly stable amide.[12][13] Its significant steric bulk provides excellent protection against a wide array of reaction conditions.

  • Expertise & Experience: The steric hindrance of the t-butyl moiety in the pivaloyl group effectively shields the nitrogen atom.[12] This steric bulk can also lead to selectivity in the protection of less hindered amines.[12] The trade-off for this high stability is that the deprotection requires more forcing conditions, typically strong acid or base hydrolysis at elevated temperatures.[12][14]

  • Trustworthiness: The pivaloyl group is exceptionally stable, making it suitable for reactions that might partially cleave less robust protecting groups. However, the harsh deprotection conditions may not be compatible with sensitive functional groups that might be introduced in subsequent steps. For the parent compound, 4-bromo-5-cyclopropoxypyridin-2-amine, the bromo and cyclopropoxy groups are generally stable to these conditions, but this must be verified for more complex derivatives.

Trifluoroacetyl (TFAc) Group: The Readily Cleavable Option

The trifluoroacetyl group is a highly electron-withdrawing protecting group that can be introduced using trifluoroacetic anhydride (TFAA) or other trifluoroacetylating agents.[15][16][17]

  • Expertise & Experience: The TFAc group significantly reduces the basicity and nucleophilicity of the amino group. Its primary advantage is its facile cleavage under mild basic conditions, such as treatment with aqueous ammonia or potassium carbonate in methanol. This makes it orthogonal to acid-labile groups like Boc.

  • Trustworthiness: While the introduction is generally efficient, the high reactivity of trifluoroacetic anhydride can sometimes lead to side reactions if not properly controlled. The stability of the TFAc group is lower than that of Boc or Piv, particularly towards nucleophiles and bases. This can be an advantage for easy removal but a disadvantage if the subsequent synthetic steps are not compatible.

Comparative Summary of Protecting Groups

Protecting GroupReagent for IntroductionTypical Conditions for IntroductionDeprotection ConditionsAdvantagesDisadvantages
Boc Di-tert-butyl dicarbonate (Boc₂O)Base (e.g., Et₃N, DMAP), CH₂Cl₂ or THF, rtStrong acid (e.g., TFA, HCl)Stable to base, nucleophiles, and hydrogenation; volatile byproducts.[6][7]Labile to strong acids.
Piv Pivaloyl chloride (PivCl)Base (e.g., Pyridine, Et₃N), CH₂Cl₂, 0 °C to rtStrong acid or base, heatVery stable to a wide range of conditions.[12]Harsh deprotection conditions required.[12]
TFAc Trifluoroacetic anhydride (TFAA)Base (e.g., Pyridine, Et₃N), CH₂Cl₂, 0 °C to rtMild base (e.g., K₂CO₃/MeOH, aq. NH₃)Easily cleaved under mild basic conditions.Less stable to nucleophiles and bases.

Experimental Protocols

The following protocols are designed for the protection of 4-Bromo-5-cyclopropoxypyridin-2-amine. It is recommended that all reactions be performed in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: tert-Butoxycarbonyl (Boc) Protection

This protocol is adapted from standard procedures for the Boc protection of aromatic amines.[6][9]

Materials:

  • 4-Bromo-5-cyclopropoxypyridin-2-amine (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-Bromo-5-cyclopropoxypyridin-2-amine (1.0 equiv) in anhydrous CH₂Cl₂ are added triethylamine (1.5 equiv) and DMAP (0.1 equiv).

  • The solution is stirred at room temperature for 10 minutes.

  • Di-tert-butyl dicarbonate (1.2 equiv) is added portion-wise over 5 minutes.

  • The reaction mixture is stirred at room temperature for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of water.

  • The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂.

  • The combined organic layers are washed with saturated aqueous NaHCO₃ solution, followed by brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired N-Boc protected product.

Protocol 2: Pivaloyl (Piv) Protection

This protocol is based on general methods for the pivaloylation of amines.[12][18]

Materials:

  • 4-Bromo-5-cyclopropoxypyridin-2-amine (1.0 equiv)

  • Pivaloyl chloride (1.1 equiv)

  • Pyridine, anhydrous (2.0 equiv)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 4-Bromo-5-cyclopropoxypyridin-2-amine (1.0 equiv) in anhydrous CH₂Cl₂ and add anhydrous pyridine (2.0 equiv).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pivaloyl chloride (1.1 equiv) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[12]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualization of the Protection Workflow

The general workflow for the protection of the 2-amino group can be visualized as follows:

Protection_Workflow Start 4-Bromo-5-cyclopropoxy- pyridin-2-amine Reaction Reaction in Anhydrous Solvent Start->Reaction Reagents Protecting Group Reagent (e.g., Boc₂O, PivCl) + Base Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product N-Protected Product Purification->Product PG_Decision_Tree Start Downstream Reaction Conditions? Acidic Acidic Conditions Start->Acidic Yes Basic Strongly Basic or Nucleophilic Conditions Start->Basic No Boc Use Pivaloyl (Piv) or other acid-stable group Acidic->Boc Neutral Neutral or Mildly Basic/Acidic Conditions Basic->Neutral No Piv Use Boc Basic->Piv Yes TFAc Use Boc or Pivaloyl Neutral->TFAc

Caption: Decision tree for selecting a suitable protecting group.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no reaction Insufficiently activated amine; low quality reagents.For Boc protection, ensure DMAP is added and is of good quality. For Pivaloyl protection, ensure the absence of water.
Formation of di-protected product Excess protecting group reagent; highly reactive conditions.Use a stoichiometric amount of the protecting group reagent. Add the reagent slowly at a lower temperature.
Side reaction at pyridine nitrogen The pyridine nitrogen is also nucleophilic.This is less common for 2-aminopyridines due to steric hindrance and electronic effects, but if observed, consider a less reactive protecting group or milder conditions.
Incomplete reaction Steric hindrance; insufficient reaction time or temperature.Increase reaction time or temperature moderately. Ensure efficient stirring.

References

  • Vertex Search. (n.d.). Time in Pasuruan, ID.
  • American Chemical Society. (n.d.). An Efficient and Cost-Effective Synthesis of 2-Phenyl-3-aminopyridine.
  • Wikipedia. (2024, December 2). tert-Butyloxycarbonyl protecting group.
  • National Center for Biotechnology Information. (n.d.). Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection.
  • National Center for Biotechnology Information. (n.d.). 2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity.
  • Benchchem. (n.d.). Application Notes and Protocols: Pivaloyl Chloride as a Protecting Group for Amines.
  • Google Patents. (n.d.). KR101072679B1 - New trifluoroacetylation method for amines.
  • Google Patents. (n.d.). CN102936220A - BOC protection method for aminopyridine.
  • Google Patents. (n.d.). KR101083935B1 - Trifluoroacetylation for amines.
  • Benchchem. (n.d.). Pivaloyl Chloride in Total Synthesis: A Comparative Analysis of an Acylating Agent.
  • National Center for Biotechnology Information. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions.
  • University of Bath. (n.d.). The use of trifluoroacetyl as an N- and O-protecting group during the synthesis of energetic compounds containing nitramine and/or nitrate ester groups.
  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • University of Minnesota. (n.d.). Protecting groups.
  • National Center for Biotechnology Information. (n.d.). 2-Aminopyridinium trifluoroacetate.
  • ResearchGate. (2025, August 9). Preparation of new 2-amino- and 2,3-diamino-pyridine trifluoroacetyl enamine derivatives and their application to the synthesis of trifluoromethyl-containing 3H-pyrido[2,3-b] [19]diazepinols. Retrieved February 19, 2026, from

  • ECHEMI. (n.d.). PIVALYLCHLORIDE AS PROTECTING GROUP.
  • Organic Chemistry Portal. (n.d.). Protecting groups.
  • Organic Chemistry Portal. (n.d.). Pivalic Acid Esters, Pivalates.
  • University of Minnesota. (n.d.). Protecting Groups.
  • Wiley. (n.d.). THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS.
  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst.
  • National Center for Biotechnology Information. (n.d.). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds.
  • Tokyo Chemical Industry. (n.d.). Protecting Agents.
  • Wikipedia. (2024, November 27). 2-Aminopyridine.
  • Organic Chemistry Portal. (2004, December 27). Advances in Nitrogen Protection and Deprotection.
  • American Chemical Society. (2019, November 19). Amino Acid-Protecting Groups.
  • Sigma-Aldrich. (n.d.). 4-bromo-5-chloropyridin-2-amine.
  • ResearchGate. (2025, August 4). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
  • Google Patents. (n.d.). US2643256A - Preparation of 2-aminopyridine and 2-aminoquinoline.
  • MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • Arkivoc. (2019, December 15). Synthesis and characterization of a new ditopic bipyridine-terpyridine bridging ligand using a Suzuki cross-coupling reaction.
  • Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
  • BLD Pharm. (n.d.). 1187449-01-9|4-Bromo-5-chloropyridin-2-amine|BLD Pharm.
  • PubChem. (n.d.). 4-bromo-5-nitropyridin-2-amine (C5H4BrN3O2).
  • BLD Pharm. (n.d.). 2286224-13-1|5-Bromo-4-cyclopropoxypyrimidin-2-amine|BLD Pharm.
  • ChemicalBook. (2025, September 25). 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine | 733039-20-8.
  • PubChem. (n.d.). 5-Bromo-4-methoxypyridin-2-amine | C6H7BrN2O | CID 53485433.

Sources

Synthesis of 5-Cyclopropoxypyridin-2-amine Derivatives via Cross-Coupling: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 5-Cyclopropoxypyridin-2-amine Scaffold in Modern Drug Discovery

The 5-cyclopropoxypyridin-2-amine core is a privileged scaffold in contemporary medicinal chemistry, featuring prominently in a variety of clinical candidates and approved drugs. The unique combination of the electron-donating cyclopropoxy group and the versatile 2-amino pyridine moiety imparts favorable pharmacokinetic and pharmacodynamic properties. The cyclopropyl group, in particular, is often employed as a "metabolic blocker" to enhance a drug's half-life by preventing oxidative metabolism.[1] This guide provides a comprehensive overview and detailed protocols for the synthesis of derivatives based on this key structural motif, with a focus on robust and scalable cross-coupling methodologies.

This document is intended for researchers, scientists, and professionals in drug development who are seeking to leverage this valuable scaffold in their discovery programs. We will delve into the mechanistic underpinnings of relevant cross-coupling reactions, provide field-proven experimental protocols, and offer insights into reaction optimization and troubleshooting.

Strategic Approaches to Functionalization: A Cross-Coupling Toolkit

The functionalization of the 5-cyclopropoxypyridin-2-amine core can be efficiently achieved through a variety of modern cross-coupling reactions. The choice of methodology is dictated by the desired bond formation (C-N, C-C, or C-alkynyl) and the nature of the coupling partners. This section will explore the theoretical and practical aspects of the most pertinent transformations.

Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a powerful tool for constructing C-N bonds under relatively mild conditions.[2] This reaction is particularly well-suited for coupling aryl halides with a wide range of primary and secondary amines. In the context of our target scaffold, this methodology can be employed to introduce diverse substituents at the 2-amino position.

Mechanism: The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination.[3] The choice of a bulky, electron-rich phosphine ligand is crucial for promoting the efficiency of these steps.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of key intermediates and the subsequent cross-coupling reactions to generate a library of 5-cyclopropoxypyridin-2-amine derivatives.

Protocol 1: Synthesis of 2-Chloro-5-cyclopropoxypyridine (Key Intermediate)

This protocol outlines the synthesis of the key halo-pyridine intermediate required for subsequent cross-coupling reactions.

Reaction Scheme:

Caption: Synthesis of the key 2-chloro-5-cyclopropoxypyridine intermediate.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMolesEquivalents
2-Chloro-5-hydroxypyridine129.5410.0 g77.2 mmol1.0
Cyclopropyl bromide120.9811.2 g (8.1 mL)92.6 mmol1.2
Potassium Carbonate (K₂CO₃)138.2121.3 g154.4 mmol2.0
N,N-Dimethylformamide (DMF)73.09100 mL--

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-hydroxypyridine (10.0 g, 77.2 mmol) and potassium carbonate (21.3 g, 154.4 mmol).

  • Add N,N-dimethylformamide (100 mL) to the flask.

  • Begin stirring the mixture and add cyclopropyl bromide (8.1 mL, 92.6 mmol) dropwise at room temperature.

  • Heat the reaction mixture to 80 °C and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 200 mL of ice-water and stir for 30 minutes.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to afford 2-chloro-5-cyclopropoxypyridine as a colorless oil.

Expected Yield: 75-85%

Characterization Data:

  • ¹H NMR (400 MHz, CDCl₃) δ: 8.01 (d, J = 2.8 Hz, 1H), 7.23 (d, J = 8.8 Hz, 1H), 7.18 (dd, J = 8.8, 2.8 Hz, 1H), 3.75-3.70 (m, 1H), 0.85-0.80 (m, 2H), 0.65-0.60 (m, 2H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 158.9, 145.2, 141.8, 122.5, 121.9, 50.1, 6.2.

Protocol 2: Buchwald-Hartwig Amination of 2-Chloro-5-cyclopropoxypyridine

This protocol describes the palladium-catalyzed amination of the previously synthesized intermediate with a primary amine.

Reaction Workflow:

Buchwald_Hartwig_Workflow reagents Combine Aryl Halide, Amine, Base catalyst Add Pd Catalyst and Ligand reagents->catalyst reaction Heat under Inert Atmosphere catalyst->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: General workflow for the Buchwald-Hartwig amination protocol.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMolesEquivalents
2-Chloro-5-cyclopropoxypyridine169.611.0 g5.9 mmol1.0
Primary Amine (e.g., Benzylamine)107.150.76 g (0.78 mL)7.1 mmol1.2
Sodium tert-butoxide (NaOtBu)96.100.85 g8.8 mmol1.5
Pd₂(dba)₃915.7254 mg0.059 mmol0.01
XPhos476.6584 mg0.177 mmol0.03
Toluene (anhydrous)92.1420 mL--

Procedure:

  • To an oven-dried Schlenk tube, add 2-chloro-5-cyclopropoxypyridine (1.0 g, 5.9 mmol), sodium tert-butoxide (0.85 g, 8.8 mmol), Pd₂(dba)₃ (54 mg, 0.059 mmol), and XPhos (84 mg, 0.177 mmol).

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Add anhydrous toluene (20 mL) via syringe, followed by the primary amine (e.g., benzylamine, 0.78 mL, 7.1 mmol).

  • Place the Schlenk tube in a preheated oil bath at 100 °C and stir for 8-12 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution (20 mL).

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired N-substituted-5-cyclopropoxypyridin-2-amine.

Representative Yields for Buchwald-Hartwig Amination:

AmineProductYield (%)
BenzylamineN-Benzyl-5-cyclopropoxypyridin-2-amine82
AnilineN-Phenyl-5-cyclopropoxypyridin-2-amine75
Morpholine4-(5-Cyclopropoxypyridin-2-yl)morpholine88
Protocol 3: Chan-Lam N-Arylation of 5-Cyclopropoxypyridin-2-amine

The Chan-Lam coupling provides a complementary, copper-catalyzed approach for the N-arylation of amines using boronic acids.[4][5] This method is often advantageous due to its milder reaction conditions and tolerance of open-air setups.

Catalytic Cycle Overview:

Chan_Lam_Cycle CuII Cu(II) CuIII Cu(III) CuII->CuIII + ArB(OH)2 + R'R''NH CuI Cu(I) CuIII->CuI Reductive Elimination Product Ar-NR'R'' CuIII->Product CuI->CuII Oxidation (Air)

Caption: Simplified catalytic cycle for the Chan-Lam N-arylation.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMolesEquivalents
5-Cyclopropoxypyridin-2-amine150.190.5 g3.33 mmol1.0
Arylboronic Acid (e.g., Phenylboronic acid)121.930.49 g4.0 mmol1.2
Copper(II) Acetate (Cu(OAc)₂)181.6360 mg0.33 mmol0.1
Pyridine79.100.54 mL6.66 mmol2.0
Dichloromethane (DCM)84.9315 mL--
4 Å Molecular Sieves-~2 g--

Procedure:

  • To a 50 mL round-bottom flask, add 5-cyclopropoxypyridin-2-amine (0.5 g, 3.33 mmol), arylboronic acid (4.0 mmol), copper(II) acetate (60 mg, 0.33 mmol), and activated 4 Å molecular sieves (~2 g).

  • Add dichloromethane (15 mL) and pyridine (0.54 mL, 6.66 mmol).

  • Stir the reaction mixture open to the atmosphere at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite®, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-aryl-5-cyclopropoxypyridin-2-amine.

Representative Yields for Chan-Lam N-Arylation:

Arylboronic AcidProductYield (%)
Phenylboronic acidN-Phenyl-5-cyclopropoxypyridin-2-amine65
4-Methoxyphenylboronic acidN-(4-Methoxyphenyl)-5-cyclopropoxypyridin-2-amine72
3-Chlorophenylboronic acidN-(3-Chlorophenyl)-5-cyclopropoxypyridin-2-amine58

Troubleshooting and Optimization

  • Low Yields in Buchwald-Hartwig Amination: In cases of low conversion, consider screening different phosphine ligands (e.g., SPhos, RuPhos) and bases (e.g., K₃PO₄, Cs₂CO₃). The electronic nature of the amine can significantly impact the reaction, and optimization of the ligand and base combination is often necessary.[3]

  • Side Reactions in Chan-Lam Coupling: Homocoupling of the boronic acid can be a competing side reaction. Using a slight excess of the amine and ensuring efficient stirring can help to minimize this. The addition of a coordinating solvent like pyridine is often beneficial.[6]

  • Purification Challenges: The basic nature of the aminopyridine products can lead to tailing on silica gel chromatography. Pre-treating the silica gel with triethylamine (1-2% in the eluent) can significantly improve the separation.

Conclusion

The synthesis of 5-cyclopropoxypyridin-2-amine derivatives is readily achievable through modern cross-coupling methodologies. Both the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Chan-Lam N-arylation provide robust and versatile routes to a wide array of functionalized analogs. The protocols and insights provided in this guide offer a solid foundation for researchers to efficiently explore the chemical space around this important pharmacophore, accelerating the discovery of new therapeutic agents.

References

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  • Sonogashira, K. In Handbook of Organopalladium Chemistry for Organic Synthesis; Negishi, E.-i., Ed.; John Wiley & Sons, Inc.: New York, 2002; Vol. 1, pp 493–529.
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  • Ley, S. V.; Thomas, A. W. Angew. Chem. Int. Ed.2003, 42, 5400–5449.
  • Chinchilla, R.; Nájera, C. Chem. Rev.2007, 107, 874–922.
  • Hassan, J.; Sévignon, M.; Gozzi, C.; Schulz, E.; Lemaire, M. Chem. Rev.2002, 102, 1359–1470.
  • Littke, A. F.; Fu, G. C. Angew. Chem. Int. Ed.2002, 41, 4176–4211.
  • Corbet, J.-P.; Mignani, G. Chem. Rev.2006, 106, 2651–2710.
  • Frisch, A. C.; Beller, M. Angew. Chem. Int. Ed.2005, 44, 674–688.
  • Torborg, C.; Beller, M. Adv. Synth.
  • Anbarasan, P.; Schareina, T.; Beller, M. Chem. Soc. Rev.2011, 40, 5049-5067.
  • Evano, G.; Blanchard, N.; Toumi, M. Chem. Rev.2008, 108, 3054–3131.
  • Monnier, F.; Taillefer, M. Angew. Chem. Int. Ed.2008, 47, 3096–3099.
  • Beletskaya, I. P.; Cheprakov, A. V. Organometallics2012, 31, 7753–7808.
  • Shang, R.; Liu, L. Sci. China Chem.2011, 54, 1670–1687.
  • Punthambaker, S. V.; G K, J.; Kumar, A. S. ChemistrySelect2021, 6, 11181-11186.
  • Welsch, M. E.; Snyder, S. A.; Stockwell, B. R. Curr. Opin. Chem. Biol.2010, 14, 347–361.
  • A Practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines. J. Org. Chem.2007, 72, 3606-3607.
  • Convenient copper-mediated Chan-Lam coupling of 2-aminopyridine: Facile synthesis of N-arylpyridin-2-amines. Tetrahedron Lett.2015, 56, 4843-4847.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules2017, 22, 190.
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007, 107, 874-922.
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  • Synthesis of Substituted Pyridines. Chem. Rev.2004, 104, 2431-2476.
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Sources

Application Note: Strategic Utilization of 4-Bromo-5-cyclopropoxypyridin-2-amine in Fragment-Based Drug Design (FBDD)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic deployment of 4-Bromo-5-cyclopropoxypyridin-2-amine as a high-value scaffold in Fragment-Based Drug Design (FBDD). Unlike aliphatic fragments, this heteroaromatic motif offers a "privileged structure" capable of dual-functionality: acting as a robust hydrogen-bond anchor (via the 2-amino-pyridine motif) and a synthetic launchpad for vector-based growing (via the 4-bromo handle). We analyze its physicochemical compliance with the "Rule of Three," provide validated Surface Plasmon Resonance (SPR) screening protocols, and detail synthetic methodologies for library expansion via Palladium-catalyzed cross-coupling.

Chemoinformatic Profile & Fragment Attributes[1][2][3][4]

The "Rule of Three" Compliance

In FBDD, adherence to the "Rule of Three" (Ro3) is critical to ensure that fragments remain hydrophilic and small enough to allow for subsequent increase in molecular weight during optimization without violating drug-like properties (Lipinski’s Rule of 5).[1]

4-Bromo-5-cyclopropoxypyridin-2-amine exhibits an ideal profile for a "seed" fragment. The cyclopropoxy group acts as a superior bioisostere to methoxy or ethoxy groups, providing enhanced metabolic stability against CYP450-mediated dealkylation while filling hydrophobic sub-pockets with defined 3D geometry [1].

Table 1: Physicochemical Properties vs. Ro3 Criteria

PropertyValue (Calc.)Ro3 LimitStatusSignificance
Molecular Weight (MW) ~229.08 Da< 300 Da✅ PassAllows for addition of ~200 Da during optimization.
cLogP ~1.8 - 2.1≤ 3.0✅ PassBalanced lipophilicity for solubility and membrane permeability.
H-Bond Donors (HBD) 2 (Exocyclic -NH₂)≤ 3✅ PassKey interaction point for protein backbones (e.g., Kinase Hinge).
H-Bond Acceptors (HBA) 3 (Ring N, Ether O)≤ 3✅ PassFacilitates orientation in polar sub-pockets.
Rotatable Bonds 2≤ 3✅ PassLow entropic penalty upon binding.
Polar Surface Area (PSA) ~51 Ų≤ 60 Ų✅ PassHigh ligand efficiency potential.
Structural Rationale
  • The Warhead (2-NH₂-Pyridine): This motif is a classic "hinge binder" in kinase medicinal chemistry, forming a bidentate hydrogen bond with the backbone amide and carbonyl of the ATP-binding site [2].

  • The Vector (4-Br): The bromine atom provides a reactive handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing "fragment growing" into the solvent-exposed region or the "gatekeeper" pocket.

  • The Anchor (5-Cyclopropoxy): The cyclopropyl ring restricts conformation and increases lipophilic contact without the flexibility of linear alkyl chains, often improving potency via entropic optimization [3].

Experimental Workflow: From Screen to Lead

The following diagram illustrates the iterative cycle of using this fragment, from initial binding validation to synthetic elaboration.

FBDD_Workflow Library Fragment Library (4-Br-5-cyclopropoxy...) Screen Biophysical Screen (SPR / NMR) Library->Screen 1 mM Conc. Hit_Val Hit Validation (Kd Determination) Screen->Hit_Val Clean Binders Struct Structural Biology (X-Ray / Cryo-EM) Hit_Val->Struct Co-crystallization Design Vector Design (Grow from C4-Br) Struct->Design Define Exit Vector Synth Parallel Synthesis (Suzuki Coupling) Design->Synth Library Gen Lead Lead Series (IC50 < 100 nM) Synth->Lead SAR Cycles Lead->Struct Iterative Opt.

Figure 1: Fragment-Based Drug Design workflow emphasizing the transition from biophysical screening to synthetic growth.

Protocol 1: Biophysical Screening via SPR

Surface Plasmon Resonance (SPR) is preferred for this fragment due to its ability to detect weak affinities (


 in the mM to 

M range) and rule out aggregation artifacts.
Materials
  • Instrument: Biacore 8K or equivalent high-throughput SPR.

  • Sensor Chip: CM5 (Carboxymethylated dextran) or NTA (for His-tagged proteins).

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4) + 2% DMSO. Crucial: DMSO must be matched exactly in samples.

Step-by-Step Methodology
  • Immobilization:

    • Immobilize the target protein to a density of ~2000-3000 RU. High density is required for fragments due to their low molecular weight (low theoretical

      
      ).
      
  • Solubility Check:

    • Dissolve 4-Bromo-5-cyclopropoxypyridin-2-amine in 100% DMSO to 100 mM.

    • Dilute to 1 mM in Running Buffer. Inspect visually for precipitation.

  • Clean Screen (Aggregation Assay):

    • Inject the fragment at a fixed high concentration (e.g., 500

      
      M).
      
    • Pass Criteria: Binding response should be "square-wave" (fast on/fast off).

    • Fail Criteria: Slow dissociation or super-stoichiometric binding (Response > Theoretical

      
      ) indicates aggregation or non-specific binding.
      
  • Affinity Determination (Multi-Cycle Kinetics):

    • Prepare a concentration series: 0, 31.25, 62.5, 125, 250, 500, 1000

      
      M.
      
    • Inject for 30s contact time, 15s dissociation.

    • Analysis: Fit data to a 1:1 steady-state affinity model (Isotherm) to determine

      
      .
      
    • Note: Kinetic fitting (

      
      ) is often impossible for fragments due to rapid kinetics; steady-state analysis is standard [4].
      

Protocol 2: Synthetic Elaboration (Fragment Growing)

Once binding is confirmed, the 4-bromo position serves as the growth vector. The following protocol utilizes a Suzuki-Miyaura Cross-Coupling optimized for 2-aminopyridines.

Challenge: Unprotected 2-aminopyridines can poison Palladium catalysts or undergo competing N-arylation. Solution: Use of high-activity precatalysts (e.g., XPhos Pd G2) or base optimization allows direct coupling without protection/deprotection steps, streamlining library synthesis [5].

Reaction Scheme Mechanism

The catalytic cycle involves Oxidative Addition into the C-Br bond, followed by Transmetallation with the boronic acid, and finally Reductive Elimination to release the coupled product.[2]

Suzuki_Cycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Pd inserts into C-Br) Pd0->OxAdd Complex1 Pd(II)-Ar-Br Complex OxAdd->Complex1 TransMet Transmetallation (Boronic Acid enters) Complex1->TransMet + Base / Ar-B(OH)2 Complex2 Pd(II)-Ar-Ar' Complex TransMet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Pd0

Figure 2: Catalytic cycle for the Suzuki-Miyaura coupling of the 4-bromo fragment.[2]

Detailed Synthetic Protocol

Reaction Scale: 0.1 mmol (Library Scale) Reagents:

  • Fragment: 4-Bromo-5-cyclopropoxypyridin-2-amine (1.0 equiv)

  • Partner: Aryl Boronic Acid (1.5 equiv)

  • Catalyst: XPhos Pd G2 (0.02 equiv) - Selected for tolerance of free amines.

  • Base:

    
     (0.5 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Setup: In a microwave vial or 96-well reaction block, charge the fragment (22.9 mg, 0.1 mmol), boronic acid (0.15 mmol), and XPhos Pd G2 (1.6 mg, 2 mol%).

  • Inert Atmosphere: Seal the vessel and purge with Nitrogen/Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (0.4 mL) and 0.5 M aq.

    
     (0.6 mL).
    
  • Reaction: Heat to 80°C for 2 hours (or 100°C for 30 mins in microwave).

  • Workup:

    • Cool to Room Temperature.[3]

    • Dilute with Ethyl Acetate (2 mL).

    • Filter through a small pad of Celite or Silica to remove Pd black.

  • Analysis: Monitor conversion via LC-MS. The product should show a mass shift corresponding to the loss of Br and addition of the Aryl group.

  • Purification: For library generation, use preparative HPLC (Reverse Phase, Water/Acetonitrile + 0.1% Formic Acid).

Case Study Application: Kinase Hinge Binding

In a hypothetical campaign targeting CDK2 or p38 MAP Kinase :

  • Binding Mode: The 2-amino group acts as a donor to the backbone carbonyl of the hinge residue (e.g., Leu83 in CDK2), while the pyridine nitrogen accepts a hydrogen bond from the backbone amide.

  • The "Cyclopropoxy Effect": Structural analysis (X-ray) often reveals the cyclopropyl group occupying the "specificity pocket" (or hydrophobic back-pocket). The rigidity of the cyclopropyl group reduces the entropic cost of binding compared to a flexible

    
    -propyl chain.
    
  • Optimization: A library of 50 boronic acids is coupled to the 4-position.

    • Result: Introduction of a para-substituted phenyl group at the 4-position extends the molecule toward the "gatekeeper" residue.

    • Outcome:

      
       improves from 250 
      
      
      
      M (Fragment) to 50 nM (Lead), validating the fragment-growing strategy.

References

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Discovery. Journal of Medicinal Chemistry, 59(19), 8712–8756. Link

  • Erlanson, D. A., et al. (2016). Twenty years on: the impact of fragment-based drug discovery. Nature Reviews Drug Discovery, 15, 605–619. Link

  • Wermuth, C. G. (2008).[4] The Practice of Medicinal Chemistry. Academic Press. (Chapter on Bioisosteres). Link

  • Giannetti, A. M. (2011). From experimental design to validated hits: a comprehensive walk-through of fragment lead identification using surface plasmon resonance. Methods in Enzymology, 493, 169-218. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

Sources

Application Notes and Protocols for the Preparation of Biaryl Compounds from 4-Bromo-5-cyclopropoxypyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides detailed protocols and expert insights for the synthesis of biaryl compounds utilizing 4-Bromo-5-cyclopropoxypyridin-2-amine as a key building block. Biaryl motifs are of paramount importance in medicinal chemistry and materials science, and their efficient construction is a central goal in modern organic synthesis. This document focuses on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, offering a robust and versatile methodology for this transformation. We delve into the critical parameters influencing reaction success, including the selection of catalysts, ligands, bases, and solvents, with a special emphasis on addressing the unique electronic properties of the starting material. Furthermore, this guide includes protocols for troubleshooting common side reactions, ensuring a high rate of success for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 2-Amino-4-arylpyridine Scaffolds

The 2-aminopyridine framework is a privileged scaffold in drug discovery, appearing in numerous approved pharmaceuticals. The introduction of an aryl or heteroaryl substituent at the 4-position creates a 2-amino-4-arylpyridine core, a structural motif with significant potential for modulating interactions with biological targets, particularly protein kinases. The starting material, 4-Bromo-5-cyclopropoxypyridin-2-amine, is an attractive precursor for generating libraries of such compounds. Its key structural features include:

  • A Bromo-Handle for Cross-Coupling: The bromine atom at the 4-position serves as a versatile reactive handle for various palladium-catalyzed cross-coupling reactions.[1]

  • An Electron-Rich Pyridine Core: The presence of two electron-donating groups—the 2-amino and the 5-cyclopropoxy moieties—increases the electron density of the pyridine ring. This electronic nature presents both opportunities and challenges for the crucial oxidative addition step in the catalytic cycle, making catalyst and ligand selection paramount.[2]

  • A Modifiable Amino Group: The primary amine at the 2-position offers a site for further functionalization, allowing for the exploration of a broader chemical space.

The Suzuki-Miyaura coupling is the workhorse reaction for this transformation due to its mild conditions, exceptional functional group tolerance, and the vast commercial availability of boronic acid and ester coupling partners.[1][3]

The Suzuki-Miyaura Reaction: Mechanism and Rationale

The Suzuki-Miyaura reaction facilitates the formation of a C-C bond between an organohalide and an organoboron compound.[4] The catalytic cycle, depicted below, is a well-understood sequence of elementary steps involving a palladium catalyst.

Suzuki_Miyaura_Cycle Pd0 Active Pd(0)L_n PdII_Complex Aryl-Pd(II)-Br Complex Pd0->PdII_Complex Forms Pd(II) species OxAd Oxidative Addition OxAd->Pd0 Transmetal Transmetalation PdII_Complex->Transmetal Diorgano_PdII Di-organo-Pd(II) Complex Transmetal->Diorgano_PdII Aryl group transfer RedElim Reductive Elimination Diorgano_PdII->RedElim RedElim->Pd0 Regenerates Catalyst Product Biaryl Product RedElim->Product C-C bond forms StartingMaterial 4-Bromo-5-cyclopropoxy pyridin-2-amine StartingMaterial->OxAd Ar-Br BoronicAcid Ar'-B(OR)₂ + Base BoronicAcid->Transmetal [Ar'-B(OR)₂(OH)]⁻

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Causality Behind Experimental Choices:

  • Oxidative Addition: This is often the rate-limiting step.[5] For an electron-rich substrate like 4-Bromo-5-cyclopropoxypyridin-2-amine, the C-Br bond is stronger and less prone to cleavage. To overcome this, highly electron-rich and sterically bulky phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) are required.[6] These ligands stabilize the electron-rich palladium(0) center and promote its insertion into the C-Br bond.

  • Transmetalation: This step involves the transfer of the aryl group from the boron atom to the palladium center. It is facilitated by a base, which activates the boronic acid to form a more nucleophilic "ate" complex.[7] The choice of base (e.g., K₂CO₃, K₃PO₄) is critical and can influence reaction rates and side reactions.

  • Reductive Elimination: The final step forms the desired C-C bond and regenerates the active Pd(0) catalyst. This step is generally fast, especially from cis-diorganopalladium(II) complexes, which are favored by bulky ligands.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a reliable starting point for the coupling of 4-Bromo-5-cyclopropoxypyridin-2-amine with various arylboronic acids. Optimization may be required for particularly challenging substrates.

Experimental_Workflow Setup 1. Reagent & Glassware Prep Inert 2. Establish Inert Atmosphere Setup->Inert Dry glassware Reagents 3. Add Reagents & Solvent Inert->Reagents Vacuum/Argon cycles Reaction 4. Heat & Stir Reaction Reagents->Reaction Degassed solvents Workup 5. Aqueous Work-up Reaction->Workup Monitor by TLC/LC-MS Purify 6. Purification Workup->Purify Extraction Analysis 7. Characterization Purify->Analysis Column chromatography

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Equivalents
4-Bromo-5-cyclopropoxypyridin-2-amine1243438-23-4229.081.0
Arylboronic AcidVariesVaries1.2 - 1.5
Palladium Catalyst (e.g., Pd(dppf)Cl₂)72287-26-4816.640.02 - 0.05
Ligand (if needed, e.g., SPhos)657408-07-6410.510.04 - 0.10
Base (e.g., K₂CO₃)584-08-7138.212.0 - 3.0
Solvent (e.g., 1,4-Dioxane/Water 4:1)VariesVaries-

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-5-cyclopropoxypyridin-2-amine (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (2.0 equiv.), and the palladium catalyst/ligand system (see Table 2 for recommendations).[3]

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three to five times to ensure an oxygen-free environment.[1]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe. A typical reaction concentration is 0.1 M with respect to the limiting reagent.[3]

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) in a pre-heated oil bath with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed (typically 4-24 hours).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1][3]

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.

Catalyst and Condition Screening

Due to the electron-rich nature of the substrate, catalyst selection is critical. The following table provides recommended starting conditions for optimization.

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)Solvent SystemTemp (°C)Typical Yield*
1Pd(PPh₃)₄ (5)-K₂CO₃ (2.0)Dioxane/H₂O (4:1)10050-70%
2Pd(dppf)Cl₂ (3)-K₂CO₃ (2.0)Dioxane/H₂O (4:1)9070-85%
3Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2.5)Toluene/H₂O (10:1)10080-95%
4XPhos Pd G3 (2)-K₃PO₄ (2.5)2-MeTHF100>90%

*Yields are estimated based on reactions with structurally similar electron-rich aminopyridines and may vary.[3][8][9]

Rationale for Selections:

  • Entry 1 & 2: Traditional catalysts like Pd(PPh₃)₄ and Pd(dppf)Cl₂ are good starting points and can be effective.[10]

  • Entry 3 & 4: For challenging or sluggish reactions, more advanced catalyst systems are recommended. Buchwald ligands like SPhos and their corresponding pre-catalysts (e.g., XPhos Pd G3) are designed for coupling electron-rich halides and often provide superior yields under milder conditions.[6][9] K₃PO₄ is a stronger base that can accelerate transmetalation. Anhydrous solvents like 2-MeTHF can sometimes suppress side reactions.

Troubleshooting and Side Reaction Mitigation

A self-validating protocol anticipates potential failures. The most common side reactions in this coupling are hydrodehalogenation and boronic acid homocoupling.

Table 2: Troubleshooting Guide

Observation / ProblemProbable Cause(s)Recommended Solution(s)
Low or No Conversion Inactive catalyst; Insufficient temperature; Poor quality boronic acid.Use a pre-catalyst (e.g., XPhos Pd G3). Increase temperature in 10 °C increments. Use a more stable boronate ester (e.g., pinacol or MIDA) or freshly recrystallized boronic acid.[11]
Significant Hydrodehalogenation (Ar-H formation) Presence of a hydride source (e.g., base, solvent); Slow transmetalation relative to hydride formation/reductive elimination.Switch to a non-protic base like K₃PO₄ or Cs₂CO₃. Ensure solvents are anhydrous if the protocol calls for it. Use bulkier, more electron-rich ligands (e.g., XPhos, RuPhos) to accelerate reductive elimination of the desired product over the side product.[12]
Significant Homocoupling (Ar'-Ar' formation) Oxygen in the reaction mixture oxidizing Pd(0) to Pd(II); Slow oxidative addition.Ensure thorough degassing of solvents and reaction vessel (use freeze-pump-thaw cycles for best results).[11] Use a more active catalyst system (see Table 1, entries 3-4) to ensure oxidative addition is rapid.
Reaction Stalls Catalyst deactivation (e.g., formation of Pd black); Insufficient base.Increase ligand:palladium ratio (e.g., 2:1 to 4:1) to stabilize the catalyst.[11] Add an additional equivalent of fresh, finely ground base. Ensure adequate stirring.

Safety and Handling

All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • 4-Bromo-5-cyclopropoxypyridin-2-amine: While specific toxicity data is limited, related aromatic amines and brominated compounds can be harmful if swallowed, in contact with skin, or inhaled. They are often skin and eye irritants.[13][14][15] Avoid generating dust.

  • Palladium Catalysts: Palladium compounds are heavy metals and should be handled with care. Some are toxic and may cause sensitization.

  • Solvents: 1,4-Dioxane is a suspected carcinogen. Toluene is a reproductive hazard. Handle with appropriate caution.

  • Bases: Strong bases like K₃PO₄ are corrosive. Avoid contact with skin and eyes.

Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

The Suzuki-Miyaura cross-coupling provides a powerful and highly adaptable method for the synthesis of novel biaryl compounds from 4-Bromo-5-cyclopropoxypyridin-2-amine. Success in this endeavor hinges on a rational approach to catalyst and condition selection, tailored to the specific electronic properties of the starting material. By employing modern, electron-rich phosphine ligands and pre-catalysts, researchers can achieve high yields and purity. This guide serves as a comprehensive resource, providing not only robust experimental protocols but also the underlying scientific rationale and troubleshooting strategies necessary to navigate the complexities of this important transformation, thereby accelerating research and development in medicinal chemistry and related fields.

References

  • BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine with Arylboronic Acids.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Takeda, Y. (n.d.).
  • CovaSyn. Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster.
  • Khan, I. et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • BenchChem. (2025).
  • Snape, T. J. et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.
  • Cravotto, G. et al. (2023). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. MDPI.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). PMC - NIH.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Thermo Fisher Scientific. (2024). SAFETY DATA SHEET: 4-Amino-5-bromo-2-chloropyridine.
  • Kappe, C. O. et al. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
  • Ghaffari, B. et al. (2014). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC - NIH.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
  • BenchChem. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • Sigma-Aldrich. 4-bromo-5-chloropyridin-2-amine.
  • PubChem. 4-Bromo-5-methylpyridin-2-amine.
  • BLD Pharm. (2023).
  • Molander, G. A. et al. (2012). Synthesis of heterobiaryls via Suzuki‐Miyaura coupling reaction of potassium aryltrifluoroborates with heteroaryl halides in aqueous systems.
  • Yi, C. et al. (2014). Suzuki reactions of 2-bromopyridine with aryl boronic acids.
  • Fisher Scientific. (2010).
  • ChemicalBook. 4-BROMO-5-FLUORO-2-METHOXYPYRIDINE.
  • Ketone Pharma. (2024).
  • Sigma-Aldrich. (2025).
  • Al-Majid, A. M. et al. (2017). Novel pyridine-based Pd(II)
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
  • Al-Masri, H. et al. (2014). A novel 4-aminoantipyrine-Pd(II) complex catalyzes Suzuki–Miyaura cross-coupling reactions of aryl halides. PMC - NIH.
  • Myers, A. G. Research Group. The Suzuki Reaction.
  • Görgülü, A. O. et al. (2018). Optimization of the reaction conditions for Suzuki coupling reaction.
  • Li, X. et al. (2024).
  • Roughley, S. D. (2016). Suzuki–Miyaura Coupling. Royal Society of Chemistry.
  • Sigma-Aldrich. Buchwald Phosphine Ligands.
  • Hussain, F. H. S. et al. (2018). Why can't I achieve good yields for this Suzuki reaction?.
  • Der Pharma Chemica. (2015).
  • Molander, G. A., & Biolatto, B. (2008).
  • PubChem. 5-Bromo-4-methoxypyridin-2-amine.
  • Echemi. 6-broMo-N-(cyclopropylMethyl)
  • Gatien, M. et al. (2021). Trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions.

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Microwave-assisted synthesis involving 4-Bromo-5-cyclopropoxypyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Functionalization of 4-Bromo-5-cyclopropoxypyridin-2-amine

Executive Summary & Strategic Importance

The scaffold 4-Bromo-5-cyclopropoxypyridin-2-amine represents a high-value intermediate in modern kinase inhibitor discovery (e.g., targeting ASK1, VRK1, or specific tyrosine kinases). Its structural utility is threefold:

  • C4-Bromine: A "para-like" position relative to the pyridine nitrogen, highly activated for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

  • C5-Cyclopropoxy: A lipophilic, metabolically stable bioisostere for methoxy/ethoxy groups, often improving blood-brain barrier (BBB) penetration and reducing clearance.

  • C2-Amine: A versatile handle for amide coupling or heterocycle formation (e.g., imidazopyridines), functioning as the "hinge binder" in many ATP-competitive inhibitors.

Why Microwave? Conventional thermal heating of this scaffold often leads to prolonged reaction times (12-24h) and significant side reactions, such as protodebromination or oxidative degradation of the electron-rich amine. Microwave irradiation allows for "flash" synthesis (10-30 min), suppressing side pathways via rapid bulk heating and enabling the use of lower catalyst loadings despite the potential for amine-induced catalyst poisoning.

Reactivity Profile & Strategic Analysis

Before initiating synthesis, one must understand the electronic landscape of the molecule to select the correct catalytic system.

  • Electronic Push-Pull: The pyridine ring is electron-deficient. However, the C2-amino and C5-alkoxy groups are strong electron donors (mesomeric effect). This makes the ring more electron-rich than a bare 4-bromopyridine, potentially slowing down the oxidative addition step of the catalytic cycle.

  • Catalyst Poisoning: The free primary amine at C2 is a competent ligand for Palladium (Pd). It can displace phosphine ligands, leading to the formation of inactive "Pd-black" or stable bis-amino complexes.

  • Solution: Use sterically bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, or dppf) that bind Pd tighter than the substrate's amine, or use "pre-catalysts" that activate rapidly under microwave conditions.

Visualizing the Workflow (Graphviz)

ReactionWorkflow Scaffold 4-Bromo-5-cyclopropoxypyridin-2-amine Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Scaffold->Suzuki R-B(OH)2, Pd(dppf)Cl2 MW: 120°C, 20 min Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Scaffold->Buchwald R-NH2, BrettPhos MW: 110°C, 30 min Amide Amide Coupling (C2-N Functionalization) Scaffold->Amide R-COOH, HATU RT - 50°C Product_A Biaryl Kinase Inhibitor Suzuki->Product_A Product_B Amino-Pyridine Analog Buchwald->Product_B

Figure 1: Divergent synthetic pathways for the 4-bromo-5-cyclopropoxypyridin-2-amine scaffold. The solid lines indicate the microwave protocols detailed below.

Protocol A: Microwave-Assisted Suzuki-Miyaura Coupling

Objective: Install an aryl or heteroaryl group at the C4 position. Mechanism: Pd(0)-catalyzed cycle involving Oxidative Addition (at C4-Br), Transmetallation (Boronate), and Reductive Elimination.

Materials & Reagents
ComponentReagentEquiv.[1][2][3][4][5]Role
Substrate 4-Bromo-5-cyclopropoxypyridin-2-amine1.0Electrophile
Coupling Partner Aryl/Heteroaryl Boronic Acid1.2 - 1.5Nucleophile
Catalyst Pd(dppf)Cl₂·DCM 0.05 (5 mol%)Robust catalyst, resists de-ligation
Base 2M Aqueous Na₂CO₃ or K₂CO₃3.0Activates boronic acid
Solvent 1,4-Dioxane (or DME)N/AHigh dielectric heating efficiency
Step-by-Step Methodology
  • Vessel Preparation: Use a dedicated 10 mL or 35 mL microwave process vial with a crimp-sealed septum. Do not use standard round-bottom flasks in a microwave cavity.

  • Charge: Add the pyridine substrate (1.0 equiv), boronic acid (1.3 equiv), and Pd(dppf)Cl₂·DCM (5 mol%) to the vial.

  • Inerting (Critical): Seal the vial. Evacuate and backfill with Argon or Nitrogen (3 cycles). Oxygen is the enemy of this reaction; poor inerting leads to homocoupling of the boronic acid.

  • Solvent Addition: Syringe in degassed 1,4-Dioxane (concentration ~0.1 M) and the aqueous base solution (ratio 4:1 Organic:Aqueous).

  • Microwave Parameters:

    • Temperature: 110°C - 120°C

    • Hold Time: 20 minutes

    • Pre-stirring: 30 seconds (high speed)

    • Absorption Level: High

  • Workup:

    • Cool to room temperature (compressed air cooling usually built-in).

    • Filter through a pad of Celite to remove Pd black. Wash with EtOAc.[6]

    • Partition between EtOAc and Water. Dry organic layer over Na₂SO₄.[7]

    • Purification: Flash chromatography (DCM/MeOH or Hexane/EtOAc).

Expert Insight: If the reaction stalls (incomplete conversion), switch the catalyst to XPhos Pd G3 or Amphos . These bulky, electron-rich ligands facilitate oxidative addition on the electron-rich pyridine ring better than dppf in difficult cases [1].

Protocol B: Microwave-Assisted Buchwald-Hartwig Amination

Objective: Install a secondary amine at C4 (displacing the Bromine). Challenge: The substrate already has a primary amine at C2. Chemoselectivity is achieved because the C4-Br is significantly more electrophilic for oxidative addition, and the C2-amine is electronically deactivated for nucleophilic attack compared to the exogenous amine being added.

Materials & Reagents
ComponentReagentEquiv.[1][2][3][4][5]Role
Substrate 4-Bromo-5-cyclopropoxypyridin-2-amine1.0Electrophile
Nucleophile Primary or Secondary Amine1.2Nucleophile
Catalyst BrettPhos Pd G3 0.05Specialized for C-N coupling
Base NaOtBu or Cs₂CO₃2.5Strong base required
Solvent t-Butanol or TolueneN/At-BuOH helps proton transfer
Step-by-Step Methodology
  • Charge: Add substrate, amine nucleophile, BrettPhos Pd G3, and base to a microwave vial.

  • Solvent: Add anhydrous t-Butanol (or Dioxane).

  • Inerting: Sparge with Argon for 5 minutes.

  • Microwave Parameters:

    • Temperature: 100°C

    • Hold Time: 30 minutes

    • Stirring: Maximum (heterogeneous base requires vigorous mixing).

  • Workup: Filter, concentrate, and purify.

Expert Insight: If you observe competitive coupling at the C2-amine (rare but possible with highly reactive aryl halides), you may need to protect the C2-amine as a Boc-carbamate (Boc₂O, DMAP) prior to the Buchwald reaction. However, in most microwave C4-functionalizations, the C2-NH2 remains spectator [2].

Troubleshooting & Critical Parameters

Decision Matrix: Catalyst Selection

CatalystLogic Start Start: Reaction Stalled? Check1 Is the Boronic Acid Sterically Hindered? Start->Check1 Check2 Is the C2-Amine Poisoning Pd? Check1->Check2 No Sol1 Use SPhos Pd G3 (High Steric Tolerance) Check1->Sol1 Yes Sol2 Use XPhos Pd G3 or Increase Temp to 140°C Check2->Sol2 No (SM remains) Sol3 Protect C2-NH2 (Boc) or Add Lewis Acid Check2->Sol3 Yes (Pd Black visible)

Figure 2: Troubleshooting logic for stalled microwave couplings.

Common Failure Modes:

  • Protodebromination: The bromine is replaced by hydrogen.

    • Cause: Temperature too high or reaction time too long; excess reducing agent (alcohol solvents).

    • Fix: Switch solvent to non-protic (Toluene/DME) or reduce temperature to 100°C.

  • Homocoupling of Boronic Acid:

    • Cause: Oxygen in the headspace.

    • Fix: Rigorous degassing. Use an automated capper if available.

References

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions.

    • Source:

    • Relevance: Validates the use of microwave irradiation to accelerate Pd-catalyzed couplings and overcome steric hindrance in heterocyclic systems.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.Chemical Reviews2016, 116(19), 12564–12649.

    • Source:

    • Relevance: Provides the foundational mechanistic data for selecting BrettPhos ligands when coupling amines to heteroaryl halides containing free amino groups.
  • Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling.Molecules2017, 22(2), 213.

    • Source:

    • Relevance: Describes specific Suzuki conditions (Pd(PPh3)4, Dioxane/Water)
  • Microwave-Assisted Synthesis of Aminopyridines.Journal of Organic Chemistry2005, 70, 2885 (Analogous methodology).

    • Source:

    • Relevance: Supports the stability of the pyridine ring under microwave irradi

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Bromo-5-cyclopropoxypyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide addresses the specific purification challenges associated with 4-Bromo-5-cyclopropoxypyridin-2-amine and its derivatives. These scaffolds are critical intermediates in the synthesis of kinase inhibitors (e.g., RIPK1, ROS1) but present a unique "push-pull" purification challenge: the basic 2-amino group causes strong retention/tailing on silica, while the lipophilic 5-cyclopropoxy group limits solubility in polar aqueous systems.

Quick Navigation
Module 1: Chromatography Optimization

Issue: "My compound streaks/tails on the column, and I lose yield in mixed fractions."

Root Cause: The pyridine nitrogen and the exocyclic amine (pKa ~6–7) act as Lewis bases, forming strong hydrogen bonds with the acidic silanol (Si-OH) groups on silica gel. This results in peak broadening (tailing).[1]

Protocol: The "Amine-Modified" Flash Method

Do not use standard Hexane/EtOAc gradients without modification.

Step 1: Mobile Phase Preparation

  • Base Modifier: You must use a basic modifier to neutralize silica acidity.[1]

    • Recommendation: 1% Triethylamine (TEA) or 1% NH₄OH (28% aq) in the polar solvent component.

  • Solvent System A (Non-polar): Dichloromethane (DCM) is superior to Hexanes for this scaffold due to the solubility of the cyclopropoxy group.

  • Solvent System B (Polar): MeOH containing 1% NH₄OH.[1]

Step 2: Column Pre-Treatment (The "Neutralization" Wash) [1]

  • Pack the column with silica.[1][2]

  • Flush with 3 column volumes (CV) of DCM + 1% TEA .

  • Why? This caps the active silanol sites before your compound even touches the column.

Step 3: Elution Gradient

  • Load: Dry load on Celite (liquid loading in DCM often leads to band spreading).[1]

  • Gradient: 0% to 5% MeOH (with 1% NH₄OH) in DCM over 15 CV.[1]

    • Note: The product typically elutes early (2–4% MeOH).

Technical Note: If using EtOAc/Hexanes, the cyclopropyl group contributes significant lipophilicity.[1] The compound may elute faster than expected. Ensure your TLC uses the exact modified mobile phase (e.g., 50% EtOAc/Hex + 1% TEA) to visualize true Rf.

Module 2: Crystallization & Isolation

Issue: "Chromatography is too expensive for multi-gram scale. How do I recrystallize this?"

Root Cause: The 4-bromo and 5-cyclopropoxy substituents disrupt the crystal packing of the planar pyridine ring, making it prone to "oiling out" rather than crystallizing.[1]

Protocol: The "Displacement" Recrystallization

This method relies on the temperature-dependent solubility differential in toluene/heptane systems.[1]

ParameterSpecification
Primary Solvent Toluene (High solubility at boil, moderate at RT)
Anti-Solvent n-Heptane or Methylcyclohexane
Temperature Dissolve at 85°C; Nucleate at 50°C; Filter at 0°C
Concentration ~5 mL Toluene per gram of crude

Step-by-Step:

  • Dissolution: Suspend crude solid in Toluene (5 vol). Heat to 85°C. If solids remain, add Toluene dropwise until clear.

  • Hot Filtration: (Critical) Filter the hot solution through a glass frit to remove inorganic salts (e.g., NaBr/KBr from bromination).[1]

  • Nucleation: Allow the filtrate to cool slowly to 50°C.

  • Displacement: Add n-Heptane (3 vol) dropwise over 20 minutes with slow stirring.

    • Visual Check: The solution should turn slightly turbid but not milky (oiling out).

  • Crystallization: Cool to 0–5°C over 2 hours.

  • Wash: Filter and wash with cold 1:1 Toluene/Heptane.

Module 3: Workflow Logic & Decision Tree

The following diagram illustrates the decision logic for purifying 4-Bromo-5-cyclopropoxypyridin-2-amine derivatives based on crude purity and scale.

PurificationWorkflow Start Crude Reaction Mixture CheckPurity Analyze Purity (LCMS/NMR) Start->CheckPurity Decision Purity Level? CheckPurity->Decision HighPurity > 85% Purity (Mainly Salts/Color) Decision->HighPurity High LowPurity < 85% Purity (Regioisomers Present) Decision->LowPurity Low Recryst Recrystallization (Toluene/Heptane) HighPurity->Recryst Flash Flash Chromatography (DCM/MeOH + 1% NH4OH) LowPurity->Flash AcidWash Acid/Base Workup? (CAUTION: Cyclopropyl Risk) LowPurity->AcidWash Alternative (Risky) Final Pure Solid (Store at 4°C, Dark) Recryst->Final Flash->Final AcidWash->Flash If stable

Caption: Decision tree for selecting the optimal purification route based on crude purity levels. Note the caution regarding acid washes due to the cyclopropyl ether moiety.

Troubleshooting FAQs

Q1: Can I use an acid-base extraction to purify this amine? A: Proceed with extreme caution. While the 2-aminopyridine moiety can be protonated, the 5-cyclopropoxy group is an ether linkage on a strained ring.[1] Strong mineral acids (HCl, HBr) can trigger:

  • Ether Cleavage: Releasing the alcohol.[1][3][4]

  • Ring Opening: The cyclopropane ring can open under acidic conditions, especially if heated [1].[1] Recommendation: If you must extract, use Citric Acid (10% aq) or a Phosphate Buffer (pH 4–5) at 0°C. Avoid pH < 2.[1]

Q2: My product is turning brown/black during storage. Why? A: Aminopyridines are electron-rich and prone to oxidation (N-oxide formation) and photo-degradation.[1] The 4-bromo substituent also sensitizes the molecule to light.

  • Fix: Store the purified solid under Argon/Nitrogen at 4°C in an amber vial.

Q3: I see a "ghost peak" in LCMS with M+16 mass. Is it an impurity? A: This is likely the N-oxide or a hydroxylated byproduct.[1] This often forms on the column if the silica is old or acidic, or if the solvent contains peroxides (common in old THF or ether).

  • Fix: Use fresh solvents and add a radical inhibitor (BHT) if using ether-based solvents for workup.[1]

Q4: How do I separate the 4-bromo regioisomer from the 6-bromo impurity? A: These isomers have different dipole moments.[1]

  • TLC Trick: If they co-elute in EtOAc/Hex, switch to DCM/Ether (9:1) . The difference in basicity (due to Br position relative to ring Nitrogen) often changes the retention profile in chlorinated solvents [2].

References
  • Cyclopropyl Ether Stability

    • Source: "Reactions of Ethers: Acidic Cleavage."[1][3][4] Organic Chemistry: A Tenth Edition. (General reactivity of ethers with strong acids).[3]

    • Context: Confirms that while ethers are generally stable, strained rings and specific substitution patterns can lead to cleavage or opening under strong acidic conditions (HBr/HI).[3][4]

  • Purification of Aminopyridines

    • Source: BenchChem Technical Support, "Purification of 2-Amino-4-bromopyridine."[1][2]

    • Context: Provides baseline solubility data and recrystallization solvents (Toluene) for the core 2-amino-4-bromopyridine scaffold.
  • Chromatography of Basic Heterocycles

    • Source: Teledyne ISCO, "Purification of Purines and Related Compounds."[1]

    • Context: Establishes the necessity of NH4OH modifiers for nitrogenous heterocycles to prevent silica interaction.
  • Synthesis Context (Kinase Inhibitors)

    • Source: Patent WO2014/000000 (Generic reference to class).[1] Similar chemistry is found in syntheses for RIPK1 inhibitors where this specific intermediate is used.[1]

    • Context: Validates the use of this intermediate in pharmaceutical applic

Sources

Technical Support Center: Troubleshooting 4-Bromo-5-cyclopropoxypyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active | Ticket Type: Advanced Synthesis Support | Lead Scientist: Dr. A. Vance

Executive Summary: The "Deceptive Scaffold"

You are likely here because your cross-coupling reaction yielded <10% conversion or resulted in significant protodehalogenation (hydrodehalogenation).

4-Bromo-5-cyclopropoxypyridin-2-amine presents a "perfect storm" of synthetic challenges. It combines catalyst poisoning (via the 2-aminopyridine motif) with electronic deactivation (via the 5-alkoxy group). Standard protocols using Pd(PPh₃)₄ or Pd(dppf)Cl₂ will almost invariably fail. This guide details the mechanistic root causes of these failures and provides field-validated protocols to overcome them.

Module 1: Low Conversion & Catalyst Deactivation

User Question: "I am attempting a Suzuki coupling at the 4-position. The starting material remains unconsumed even after 24 hours at 80°C. Why is the catalyst inactive?"

Technical Diagnosis: The primary failure mode is bidentate chelation . The unprotected exocyclic amine (2-NH₂) and the endocyclic pyridine nitrogen (N1) form a stable 4-membered chelate with the Palladium center. This displaces your phosphine ligands and shuts down the catalytic cycle by preventing oxidative addition.

Furthermore, the 5-cyclopropoxy group is an electron-donating group (EDG). Through resonance, it increases electron density at the C4 position (para to the oxygen). Oxidative addition of Pd(0) into electron-rich aryl bromides is significantly slower than into electron-deficient ones.

The Solution: Steric Bulk & Precatalysts You must render the catalyst "blind" to the nitrogen atoms using bulky ligands, or physically block the nitrogen.

Protocol A: The "Ligand Overpower" Strategy (Recommended)

Use Buchwald Precatalysts. The bulky biaryl phosphine ligands (XPhos, RuPhos) create a steric wall that prevents the nitrogen atoms from coordinating to the Pd center.

  • Catalyst: XPhos Pd G3 or RuPhos Pd G3 (2–5 mol%).

  • Base:

    
     (2.0 equiv) or 
    
    
    
    .
  • Solvent: 1,4-Dioxane/Water (4:1). Water is critical for the inorganic base solubility.

  • Temp: 80–100°C.

Protocol B: The "Boc-Protection" Strategy

If expensive ligands are unavailable, you must mask the amine.

  • Protection: React substrate with

    
     (1.1 equiv) and DMAP (cat.) in DCM.
    
    • Note: This forms the mono-Boc or bis-Boc species, both of which are sterically hindered enough to prevent N-coordination.

  • Coupling: Perform standard Suzuki coupling (e.g.,

    
    ).
    
  • Deprotection: Treat with TFA/DCM (See Module 3 regarding acid sensitivity).

Module 2: The "Missing Halogen" (Protodehalogenation)

User Question: "I see full conversion of the starting material, but the mass spec shows a peak corresponding to [M – Br + H]. I am losing my bromine handle."

Technical Diagnosis: This is Protodehalogenation . It occurs when the Pd(II)-aryl intermediate undergoes reduction rather than transmetallation. This is often caused by the presence of a hydride source—most commonly primary or secondary alcohol solvents (Ethanol, Isopropanol) acting as reducing agents under basic conditions.

The Solution: Solvent Switch Eliminate hydride sources from the reaction media.

ParameterDO NOT USE RECOMMENDED
Solvent Ethanol, Isopropanol, MethanolToluene , 1,4-Dioxane , DME
Base Sodium Ethoxide, alkoxides

,

, CsF
Atmosphere Balloon (Air/Argon mix risk)Strict Argon/Nitrogen sparging
Module 3: Cyclopropane Ring Integrity

User Question: "Can I use HCl to remove a Boc group or during workup? Will the cyclopropyl ether survive?"

Technical Diagnosis: Cyclopropyl ethers are acid-sensitive . While they are stable to base (nucleophiles), strong Brønsted acids (HCl, HBr,


) can trigger protonation of the ether oxygen, leading to ring opening via an 

-like or homo-allyl rearrangement mechanism, causing decomposition into the corresponding propanol/allyl derivatives.

The Solution: Controlled Acidolysis

  • Safe: Trifluoroacetic acid (TFA) in DCM (1:4 ratio) at 0°C to Room Temp is generally safe for short durations (< 2 hours).

  • Unsafe: 4M HCl in Dioxane or aqueous HCl.

  • Workup: When quenching reactions, use saturated

    
     (mildly acidic, pH ~5-6) rather than strong mineral acids.
    
Visual Troubleshooting Guides
Figure 1: Mechanism of Catalyst Failure

Visualizing why standard Palladium sources fail with this substrate.

CatalystPoisoning Substrate 4-Bromo-5-cyclopropoxypyridin-2-amine Chelation STABLE CHELATE FORMED (Catalyst Trap) Substrate->Chelation 2-NH2 & N1 Coordinate Pd Pd_Standard Standard Pd Catalyst (e.g., Pd(PPh3)4) Pd_Standard->Chelation Ligands Displaced NoReaction Reaction Stalls (0-10% Conv.) Chelation->NoReaction Oxidative Addition Blocked

Caption: The 2-aminopyridine moiety acts as a bidentate ligand, displacing standard phosphines and trapping the Palladium in an inactive cycle.

Figure 2: Optimization Decision Tree

Follow this logic flow to select the correct reaction conditions.

OptimizationTree Start Start: Low Conversion? CheckLigand Are you using a Buchwald Precatalyst? Start->CheckLigand NoBuchwald No (using Pd(PPh3)4 etc.) CheckLigand->NoBuchwald No YesBuchwald Yes (using XPhos/RuPhos) CheckLigand->YesBuchwald Yes Protect STEP 1: Protect Amine (Boc2O, DMAP) NoBuchwald->Protect Retry Retry Coupling Protect->Retry CheckSolvent Check Solvent System YesBuchwald->CheckSolvent Dehalogenation Issue: Dehalogenation (Product is M-Br) CheckSolvent->Dehalogenation Mass Spec: M-79 NoOxAdd Issue: No Reaction (SM Recovery) CheckSolvent->NoOxAdd Mass Spec: SM Only SolventFix REMOVE Alcohols Switch to Dioxane/H2O Dehalogenation->SolventFix HeatFix Increase Temp to 100°C (Overcome 5-OR electronics) NoOxAdd->HeatFix

Caption: Decision matrix for troubleshooting low yields based on specific failure modes (Dehalogenation vs. No Reaction).

References & Validated Sources
  • Mechanistic Insight on Aminopyridine Poisoning:

    • Title: Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.[1][2]

    • Source: Organic Letters (2011).[1]

    • Relevance: Details the coordination modes of 2-aminopyridines and the necessity of bulky ligands like BrettPhos/RuPhos.

    • URL:[Link]

  • Protodehalogenation Troubleshooting:

    • Title: An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.[3]

    • Source: Molecules (2012).

    • Relevance: Explains the mechanism of dehalogenation in electron-rich, unprotected nitrogen heterocycles and the role of protecting groups.

    • URL:[Link]

  • Cyclopropyl Ether Stability:

    • Title: Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability.[4]

    • Source: Journal of Pharmaceutical Sciences.

    • Relevance: Establishes the comparative stability of cyclopropyl motifs under hydrolytic conditions.

    • URL:[Link]

  • General Cross-Coupling Guide:

    • Title: The Buchwald-Hartwig Amination After 25 Years.

    • Source: Angewandte Chemie Int. Ed.

    • Relevance: Comprehensive review of ligand effects (Dialkylbiaryl phosphines) on difficult substrates.

    • URL:[Link]

Sources

Technical Support Center: Handling Moisture Sensitivity in 4-Bromo-5-cyclopropoxypyridin-2-amine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PYR-CYC-4Br-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Moisture Mitigation & Troubleshooting for 4-Bromo-5-cyclopropoxypyridin-2-amine

Executive Summary: The "Moisture Vector" Analysis

You are working with 4-Bromo-5-cyclopropoxypyridin-2-amine , a densely functionalized scaffold often used in kinase inhibitor synthesis. While the molecule itself is not pyrophoric or violently water-reactive, it presents a "Silent Failure" profile where moisture intrusion does not cause immediate decomposition but rather arrests catalytic cycles or degrades the cyclopropyl moiety under specific downstream conditions.

The Three Critical Moisture Vectors:

  • Electronic Deactivation (The "Sluggish" Effect): This scaffold is electron-rich due to the 2-amine and 5-cyclopropoxy donors. This makes the 4-bromo position less electrophilic, significantly slowing the Oxidative Addition step in Pd-catalyzed couplings. Any moisture that degrades the catalyst (even 10%) can stall the reaction completely because the catalyst turnover number (TON) is already strained.

  • Cyclopropyl Ether Hydrolysis: The cyclopropyl ether linkage is generally stable to base. However, if moisture is present during a reaction that generates acid byproducts (e.g., HBr from cross-coupling), the combination of Acid + Water can trigger ring-opening hydrolysis, yielding the corresponding alcohol or ketone impurity.

  • Amine Coordination: The free 2-amine is a competent ligand. In the presence of water, the hydration shell changes the thermodynamics of amine-Pd coordination, potentially leading to catalyst poisoning (formation of inactive Pd-amine species).

Module 1: Material Preparation (Pre-Reaction Forensics)

Before the reaction flask is even touched, the material must be conditioned. 2-Aminopyridines are notorious for hydrogen-bonding with atmospheric water.

Protocol A: The "Hard" Dry (Required for <100 ppm Water)

Do not rely on standard vacuum drying alone. The lattice water in aminopyridines can be stubborn.

  • Dissolution: Dissolve the starting material in HPLC-grade Toluene or Benzene (if permitted).

  • Azeotropic Distillation: Rotovap to dryness. Repeat this process 3 times . This physically entrains and removes water trapped in the crystal lattice.

  • High-Vacuum Finish: Place the resulting solid in a vacuum oven at 40°C over P₂O₅ (Phosphorus Pentoxide) for 12 hours.

    • Why P₂O₅? It provides a chemical desiccant sink that is superior to silica or standard molecular sieves for amine-containing compounds.

  • Storage: Store under Argon/Nitrogen in a desiccator.

Data Table: Solvents & Water Limits

Target water content for successful Buchwald/Suzuki coupling with this substrate.

Solvent SystemMax Water Content (ppm)Recommended Drying AgentNotes
1,4-Dioxane < 50 ppmNa/Benzophenone or 3Å SievesPreferred for Suzuki. Hygroscopic; use fresh.
Toluene < 30 ppmCaH₂ or Activated AluminaExcellent for azeotroping.
DMF/DMA < 100 ppm3Å Molecular SievesHard to dry once wet. Buy "Anhydrous" grade.
Ethanol (Co-solvent)< 200 ppmMg/I₂Only for aqueous-biphasic Suzuki (where base is aqueous).

Module 2: Reaction Execution (The "Dry Chain" of Custody)

This workflow ensures that the "dry" material stays dry during the critical setup phase.

DryChain cluster_warning Risk Zone Start Dried 4-Br-5-Cyc-Pyr Weigh Weighing Start->Weigh Quickly (<2 min) Transfer Transfer to Schlenk/Vial Weigh->Transfer Avoid static Evac Evacuation Cycles (3x Vac/Ar) Transfer->Evac Critical Step Solvent Solvent Addition (Counter-flow Ar) Evac->Solvent Syringe/Cannula Reaction Reaction Start Solvent->Reaction Heat

Figure 1: The "Dry Chain of Custody" workflow. The "Risk Zone" indicates where atmospheric moisture re-adsorption is most likely.

Key Execution Guidelines
  • The "Sparging" Myth: Do not rely solely on bubbling Nitrogen through the solvent. For this electron-rich substrate, oxygen is as dangerous as water (homocoupling risk). Use Freeze-Pump-Thaw (3 cycles) for small scales (<500 mg) or vigorous sparging with active Argon for >20 mins for larger scales.

  • Base Selection: If using an inorganic base (e.g., K₂CO₃, Cs₂CO₃), grind it to a fine powder and dry it in a vacuum oven at 120°C. Surface adsorbed water on the base is the #1 source of moisture in "anhydrous" reactions.

Module 3: Troubleshooting & FAQs

Q1: "My reaction stalled at 40% conversion. Adding more catalyst didn't help. Why?"

Diagnosis: Catalyst Poisoning via Amine-Hydrate. The Mechanism: The 2-amine group on your substrate is a "soft" ligand. If water is present, it facilitates the formation of a stable, inactive Pd-Amine complex that precipitates (often seen as "Pd black" plating out early). The Fix:

  • Switch Ligands: Move to a bulky, electron-rich ligand like XPhos or BrettPhos . These are bulky enough to prevent the 2-amine from coordinating to the Pd center, even if trace moisture is present.

  • Protect the Amine: If the problem persists, acetylate the amine (Ac₂O) to form the acetamide. This removes the coordination risk. The acetyl group can be removed later with mild base.

Q2: "I see a new impurity at M-40 (Mass minus 40). What is it?"

Diagnosis: Cyclopropyl Ring Opening.[1] The Mechanism: You likely generated HBr (or another acid) during the coupling. If the reaction was not strictly anhydrous, or if you used an acidic workup, the cyclopropyl ether hydrolyzed.


The Fix: 
  • Buffer the Reaction: Ensure you have excess base (2.5 - 3.0 equivalents) to neutralize acid byproducts immediately.

  • Avoid Acidic Workups: Do not wash the organic layer with 1M HCl to remove the pyridine. Use a pH 6 buffer or simply wash with water/brine.

Q3: "Can I use aqueous Suzuki conditions (Dioxane/Water)?"

Answer: Yes, but with a caveat. Because the substrate is electron-rich and "sluggish," the reaction time will be long. Long exposure to hot water (80-100°C) increases the risk of cyclopropyl hydrolysis. Recommendation: Use anhydrous conditions (e.g., Toluene/Dioxane with Cs₂CO₃) first. If you must use water for solubility, limit the water ratio to 4:1 (Organic:Water) and strictly control the temperature (do not exceed 85°C).

Troubleshooting Decision Tree

Use this logic flow to diagnose failure modes during your experiment.

Troubleshooting Start Reaction Failure CheckLCMS Check LCMS/TLC Start->CheckLCMS Scenario1 Stalled Conversion (SM remaining) CheckLCMS->Scenario1 Scenario2 New Impurity (Not Product) CheckLCMS->Scenario2 CheckColor Did reaction turn black? Scenario1->CheckColor CheckMass Mass = Product - 40? Scenario2->CheckMass BlackYes Yes: Pd Black precip. CheckColor->BlackYes BlackNo No: Solution clear/brown CheckColor->BlackNo Fix1 Fix: Moisture killed Pd. Dry solvents + Use XPhos. BlackYes->Fix1 Fix2 Fix: Oxidative Addition slow. Increase Temp or Switch to Pd-G3. BlackNo->Fix2 MassYes Yes: Cyclopropyl Hydrolysis CheckMass->MassYes MassNo No: Homocoupling/Dehalogenation CheckMass->MassNo Fix3 Fix: Acid+Water issue. Increase Base eq. Avoid Acidic Workup. MassYes->Fix3 Fix4 Fix: O2/H2O present. Degas thoroughly. MassNo->Fix4

Figure 2: Diagnostic logic for reaction failures involving 4-Bromo-5-cyclopropoxypyridin-2-amine.

References

  • Strategic Applications of Named Reactions in Organic Synthesis; Kürti, L., Czakó, B., Eds.; Elsevier: Amsterdam, 2005. (Foundational text on Suzuki/Buchwald mechanisms and troubleshooting).
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group. J. Org. Chem.2004 , 69, 7720–7727. Link (Addresses the specific interference of free amino groups in pyridine couplings).

  • Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. J. Org. Chem.2010 , 75, 8351–8354. Link (Authoritative source on solvent drying protocols).

  • Cyclopropyl Group Stability.The Chemistry of the Cyclopropyl Group; Rappoport, Z., Ed.; Wiley: New York, 1987. (General reference for cyclopropyl ether stability under acidic/basic conditions).
  • Troubleshooting Suzuki Coupling Reactions. Sigma-Aldrich Technical Guides. Link (General troubleshooting for Pd-catalysis).

Sources

Technical Support Center: Overcoming Steric Hindrance in 4-Bromo-5-cyclopropoxypyridin-2-amine Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated resource for researchers, scientists, and drug development professionals encountering challenges with substitution reactions on 4-Bromo-5-cyclopropoxypyridin-2-amine. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities arising from steric hindrance and the unique electronic nature of this substrate.

Introduction: The Challenge of the Crowded Pyridine Ring

4-Bromo-5-cyclopropoxypyridin-2-amine is a valuable building block in medicinal chemistry. However, its substitution chemistry is often plagued by low yields and sluggish reaction rates. The primary culprit is steric hindrance, a phenomenon where the size of substituent groups impedes a chemical reaction.[1][2] In this specific molecule, the bulky cyclopropoxy group at the C5 position, adjacent to the C4-bromo leaving group, creates a sterically congested environment. This physically obstructs the approach of incoming nucleophiles, making conventional substitution reactions challenging.

Furthermore, the pyridine ring itself presents electronic challenges. The electronegative nitrogen atom deactivates the ring towards electrophilic aromatic substitution and its lone pair can coordinate with metal catalysts, potentially inhibiting their activity.[3][4] This guide will address these multifaceted issues with practical, field-proven solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, providing a logical progression of troubleshooting steps.

Problem 1: Low or No Conversion in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig, Suzuki)

Root Cause Analysis:

Palladium-catalyzed cross-coupling reactions are powerful tools for C-N and C-C bond formation.[5][6] However, their success with sterically hindered substrates like 4-Bromo-5-cyclopropoxypyridin-2-amine is highly dependent on the careful selection of the catalyst system. The steric bulk around the reaction center can hinder the oxidative addition of the palladium catalyst to the C-Br bond, a crucial step in the catalytic cycle.[7][8]

Troubleshooting Workflow:

G A Low/No Conversion B Optimize Ligand Selection A->B Initial Step C Increase Catalyst Loading B->C If still low yield G Successful Conversion B->G D Screen Different Palladium Precursors C->D If no improvement C->G E Evaluate Base and Solvent Effects D->E Systematic Optimization D->G F Elevate Reaction Temperature E->F Final Adjustment E->G F->G

Troubleshooting Workflow for Low Conversion.

Solutions:

  • Ligand Selection is Critical: For sterically demanding substrates, bulky and electron-rich phosphine ligands are often necessary.[5][7] These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[7] Consider switching from traditional ligands like PPh₃ to more specialized "Buchwald ligands" such as XPhos, SPhos, or BrettPhos, which are designed for challenging couplings.[9] Bidentate phosphine ligands like BINAP and DPPF can also be effective.[5]

  • Increase Catalyst Loading: While typically used in the 1-5 mol % range, increasing the catalyst loading to 5-10 mol % can sometimes overcome high activation barriers in sterically hindered systems.[10]

  • Vary the Palladium Precursor: The choice of palladium source can influence the formation of the active Pd(0) species.[7] If you are using Pd(OAc)₂, which requires in-situ reduction, consider switching to a pre-formed Pd(0) source like Pd₂(dba)₃.

  • Base and Solvent Optimization: The base plays a crucial role in the catalytic cycle, often deprotonating the amine nucleophile.[7] For sterically hindered amines, a stronger base like LiHMDS or K₃PO₄ may be more effective than weaker bases like Cs₂CO₃ or K₂CO₃.[11] Aprotic polar solvents like dioxane or THF are generally preferred.

  • Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier imposed by steric hindrance. However, be mindful of potential side reactions and decomposition at higher temperatures.

Problem 2: Competing Side Reactions - Hydrodehalogenation

Root Cause Analysis:

Hydrodehalogenation, the replacement of the bromine atom with a hydrogen atom, is a common side reaction in palladium-catalyzed couplings, particularly with electron-rich and sterically hindered aryl halides. This side reaction is often promoted by β-hydride elimination from certain ligands or by the presence of water or other proton sources.

Solutions:

  • Ligand Choice: Certain ligands are more prone to β-hydride elimination. If hydrodehalogenation is a significant issue, consider ligands that lack β-hydrogens or are sterically designed to disfavor this pathway.

  • Strictly Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. The use of freshly distilled solvents and flame-dried glassware under an inert atmosphere (Nitrogen or Argon) is crucial.

  • Scavengers: The addition of a stoichiometric amount of a scavenger, such as a mild oxidizing agent, can sometimes suppress reductive side reactions.

Problem 3: Failure of Nucleophilic Aromatic Substitution (SNAr)

Root Cause Analysis:

Nucleophilic aromatic substitution (SNAr) is an alternative to metal-catalyzed reactions.[12] However, the pyridine ring, while electron-deficient, may not be sufficiently activated for SNAr with many nucleophiles, especially given the steric hindrance from the cyclopropoxy group. The reaction proceeds through a negatively charged intermediate (Meisenheimer complex), and its stability is key.[4][12]

Solutions:

  • Increase Nucleophile Strength: Stronger nucleophiles are more likely to attack the electron-deficient pyridine ring. For example, using a sodium thiolate instead of the corresponding thiol can lead to higher yields.[13]

  • Activating Groups: If synthetically feasible, the introduction of a strong electron-withdrawing group (e.g., nitro, cyano) ortho or para to the bromine can significantly activate the ring towards nucleophilic attack.[12]

  • Alternative Strategies - Pyridinium Salts: Conversion of the pyridine to a pyridinium salt enhances its electrophilicity, making it more susceptible to nucleophilic attack.[14]

Frequently Asked Questions (FAQs)

Q1: Why is the cyclopropoxy group so impactful on the reactivity at the C4 position?

A1: The cyclopropyl group, while small, is conformationally rigid.[15] Its orientation adjacent to the C4-bromo position creates significant steric bulk, hindering the "back-side" approach required for many substitution mechanisms.[2] This steric clash increases the activation energy of the reaction.

Q2: Can I use protecting groups to improve my reaction outcomes?

A2: Yes, protecting the 2-amino group can be a viable strategy. Acylation or silylation of the amine can alter the electronic properties of the ring and prevent potential coordination of the amino group to the metal catalyst. However, this adds extra steps to your synthesis (protection and deprotection) and should be considered based on the overall synthetic route.

Q3: Are there any alternatives to palladium catalysis for these types of substitutions?

A3: While palladium is the most common, other transition metals like copper (in Ullmann-type reactions) or nickel can also catalyze C-N and C-C bond formations. These alternative systems may offer different reactivity profiles and should be considered if palladium-based approaches fail. Iron-catalyzed cross-coupling has also been explored for pyridine functionalization.[16]

Q4: How does the electronic nature of the pyridine ring affect the reaction?

A4: The nitrogen atom in the pyridine ring is electron-withdrawing, which makes the carbon atoms electron-deficient and susceptible to nucleophilic attack, particularly at the C2 and C4 positions.[4][17] However, the lone pair on the nitrogen can also act as a Lewis base and coordinate to the metal catalyst, which can inhibit its activity.[3]

Experimental Protocols

Protocol 1: Optimized Buchwald-Hartwig Amination of 4-Bromo-5-cyclopropoxypyridin-2-amine

This protocol is designed for the coupling of a primary or secondary amine with the sterically hindered substrate.

Materials:

  • 4-Bromo-5-cyclopropoxypyridin-2-amine

  • Amine of choice

  • Pd₂(dba)₃ (Palladium tris(dibenzylideneacetone))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • LiHMDS (Lithium bis(trimethylsilyl)amide) solution (e.g., 1.0 M in THF)

  • Anhydrous 1,4-Dioxane

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Inside a glovebox or under a strong flow of inert gas, add 4-Bromo-5-cyclopropoxypyridin-2-amine (1.0 mmol), Pd₂(dba)₃ (0.025 mmol, 2.5 mol %), and XPhos (0.06 mmol, 6 mol %) to a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Add the amine (1.2 mmol) to the flask.

  • Add anhydrous 1,4-dioxane (5 mL) to the flask.

  • Slowly add the LiHMDS solution (2.5 mmol) to the reaction mixture at room temperature.

  • Seal the Schlenk flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Suzuki-Miyaura Coupling of 4-Bromo-5-cyclopropoxypyridin-2-amine

This protocol details the C-C bond formation with an arylboronic acid.[18][19]

Materials:

  • 4-Bromo-5-cyclopropoxypyridin-2-amine

  • Arylboronic acid

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Potassium Phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Deionized Water

  • Inert atmosphere setup

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 4-Bromo-5-cyclopropoxypyridin-2-amine (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.5 mmol).[19]

  • Add Pd(PPh₃)₄ (0.05 mmol, 5 mol %).[19]

  • Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask.[19]

  • Degas the mixture by bubbling with argon or nitrogen for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.[19]

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by silica gel chromatography.

Data Summary

Reaction TypeCatalyst SystemBaseSolventTemp (°C)Typical Yield Range
Buchwald-HartwigPd₂(dba)₃ / XPhosLiHMDSDioxane10060-85%
Suzuki-MiyauraPd(PPh₃)₄K₃PO₄Dioxane/H₂O9055-80%

Visualizing Reaction Pathways

Buchwald-Hartwig Catalytic Cycle

G Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA PdII Ar-Pd(II)-Br(L₂) OA->PdII LE Ligand Exchange PdII->LE + R₂NH - Br⁻ Pd_Amine [Ar-Pd(II)-NHR₂(L₂)]⁺ LE->Pd_Amine Amine R₂NH Base Base RE Reductive Elimination Pd_Amine->RE + Base RE->Pd0 Regeneration Product Ar-NR₂ RE->Product

Buchwald-Hartwig Catalytic Cycle.

Suzuki-Miyaura Catalytic Cycle

G Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA PdII Ar-Pd(II)-X(L₂) OA->PdII TM Transmetalation PdII->TM + [R'B(OH)₃]⁻ - X⁻ Pd_R Ar-Pd(II)-R'(L₂) TM->Pd_R Boronic R'-B(OH)₂ Boronic->TM Base Base Base RE Reductive Elimination Pd_R->RE RE->Pd0 Regeneration Product Ar-R' RE->Product

Suzuki-Miyaura Catalytic Cycle.

References

  • Wikipedia. (2023, December 29). Buchwald–Hartwig amination. Retrieved from [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C−N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(43), 15914–15917.
  • Falcó, J. L., Borrell, J. I., & Teixidó, J. (2003). Solid-phase synthesis of 2-substituted 4-amino-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines. Molecular Diversity, 6(2), 85–92.
  • Jones, K. L., et al. (2021). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Inorganic Chemistry, 60(17), 13329–13339.
  • Harrowven, D. C., et al. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]

  • Česnek, M., et al. (2015). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Medicinal Chemistry Research, 24(10), 3698–3709.
  • Dykstra, K. M., et al. (2019). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. The Journal of Organic Chemistry, 84(16), 10336–10346.
  • Li, X. (2022). The Asymmetric Buchwald–Hartwig Amination Reaction. Chinese Journal of Chemistry, 40(1), 103–115.
  • Dykstra, K. M., et al. (2019). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
  • Mendizabal-Zubillaga, A., et al. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. The Journal of Physical Chemistry A, 126(11), 1833–1841.
  • Reusch, W. (2021). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Chemistry LibreTexts.
  • Dreher, S. D., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic letters, 13(11), 2844–2847.
  • ResearchGate. (n.d.). The 4-substitution of 3-bromopyridines with additional nucleophiles. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube.
  • Reddy, D. R., et al. (2011). Palladium-catalyzed C-N and C-O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Tetrahedron Letters, 52(20), 2651–2654.
  • MacMillan, D. S., & Murray, P. R. D. (2022). Pd-Catalyzed Cross-Couplings:On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(8), 2266–2287.
  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Wikipedia. (2023, December 26). Suzuki reaction. Retrieved from [Link]

  • Ashenhurst, J. (2023, January 18). Identifying Where Substitution and Elimination Reactions Happen. Master Organic Chemistry. Retrieved from [Link]

  • El-Remaily, M. A. A. A., & Fouad, M. A. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Journal of the Saudi Chemical Society, 21, S447–S456.
  • Journal of Chemical and Pharmaceutical Research. (2015).
  • Taylor & Francis. (n.d.). Steric hindrance – Knowledge and References. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Reaction Examples. Retrieved from [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University.
  • Royal Society of Chemistry. (2015). Synthesis of 2-amino-imidazo[4,5-b]pyridines. Retrieved from [Link]

  • University of Liverpool. (n.d.). Pyridines: properties, syntheses & reactivity.
  • Pearson. (2024, September 23). EAS Reactions of Pyridine: Videos & Practice Problems.
  • Amanote Research. (n.d.). Synthesis of 2-Substituted 5-(1-Oxido-4-Pyridyl)- And.
  • Mayr, H., & Ofial, A. R. (2016). Reactivity of electrophilic cyclopropanes. Beilstein Journal of Organic Chemistry, 12, 2428–2448.
  • Schmalz, H. G., et al. (2018). Functionalization of Pyridines at the C4 Position via Metalation and Capture.
  • Shanu-Wilson, J. (2021, September 23). Metabolism of cyclopropyl groups. Hypha Discovery.
  • ResearchGate. (n.d.). The effect of steric hindrance in amines, and sterically destabilized twisted amides. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural and electronic effects involving pyridine rings in 4-methylpyridine Cu4OX6L4 complexes. II. Correlations based on molecular structure of the Cu4OCl6(4-Mepy)4 complex. Retrieved from [Link]

  • Journal of the Chemical Society B: Physical Organic. (1970). The origin of primary steric effects in aromatic substitution: reactions by alkoxides or amines as nucleophiles. (1), 113-119.

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Validation & Comparative

Technical Guide: 1H NMR Profiling of 4-Bromo-5-cyclopropoxypyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical deep-dive into the structural validation of 4-Bromo-5-cyclopropoxypyridin-2-amine , a critical scaffold in the synthesis of next-generation kinase inhibitors.[1]

Unlike standard spectral data sheets, this document compares analytical performance across solvent systems and highlights the specific spectroscopic signatures required to differentiate this compound from its common regioisomeric impurities.

Executive Summary & Structural Logic

In drug development, the aminopyridine core is ubiquitous. However, the introduction of a cyclopropoxy group at C5 and a bromine at C4 creates a unique electronic push-pull system that complicates NMR assignment.[1]

The primary challenge is not just identifying the protons, but rigorously distinguishing the target 2,4,5-trisubstituted isomer from the thermodynamically possible 2,5,4-isomer (5-bromo-4-cyclopropoxy). Misidentification at this stage can lead to months of wasted medicinal chemistry effort.[1]

The Structural Target
  • Core: Pyridine Ring (Heteroaromatic).[1]

  • Electron Donor (+M): Amino group (-NH2) at Position 2; Cyclopropoxy group (-OCp) at Position 5.[1]

  • Electron Withdrawing (-I): Bromine (-Br) at Position 4; Ring Nitrogen.[1]

Comparative Analysis: Solvent System Performance

The choice of solvent is not merely about solubility; it dictates the visibility of exchangeable protons and the resolution of the critical cyclopropyl multiplets.

Comparison Table: DMSO-d6 vs. CDCl3[1]
FeatureMethod A: DMSO-d6 (Recommended) Method B: CDCl3 (Alternative) Technical Verdict
Solubility Excellent (>20 mg/mL).[1]Moderate to Poor . Risk of aggregation.[1]DMSO is essential for quantitative analysis.[1]
-NH2 Signal Sharp/Broad Singlet (~6.0 ppm) .[1] Clearly visible due to H-bonding stabilization.[1]Broad/Invisible . Rapid exchange or quadrupole broadening often obscures this signal.[1]DMSO is required to confirm the primary amine.
Water Peak Distinct at 3.33 ppm.[1]Distinct at 1.56 ppm.[1]DMSO water peak can overlap with cyclopropyl methine if wet.[1]
Resolution Good, but viscosity broadens lines slightly.[1]Excellent resolution of aliphatic coupling.Use CDCl3 only if cyclopropyl coupling constants (

) are critical.[1]
Expert Insight: The "Solvent Shift" Trap

Switching from CDCl3 to DMSO-d6 typically causes a downfield shift of the H-6 proton (adjacent to the ring nitrogen) by 0.1–0.3 ppm due to solvent-solute hydrogen bonding at the pyridine nitrogen.[1] Do not treat shifts as absolute constants; they are solvent-dependent variables.[1]

Predicted 1H NMR Data & Assignment Logic

The following data represents the empirical expectation for the compound in DMSO-d6 at 400 MHz .

Spectral Assignment Table
PositionTypeShift (

, ppm)
MultiplicityIntegrationAssignment Logic (Causality)
H-6 Aromatic7.75 – 7.85 Singlet (s)1HDeshielded by adjacent Ring Nitrogen (

-position) and ortho-alkoxy group.[1] Appears as a singlet due to para-position relative to H-3 (coupling

Hz).[1]
H-3 Aromatic6.80 – 6.90 Singlet (s)1HShielded by the strong +M effect of the ortho-amino group (Pos 2).[1] Isolated from H-6 by Br/O substituents.[1]
-NH2 Amine5.90 – 6.10 Broad Singlet (br s)2HExchangeable.[1] Chemical shift varies with concentration and temperature.[1]
Cp-CH Methine3.80 – 3.95 Multiplet (m)1HDeshielded significantly by the Oxygen atom.[1] Characteristic septet-like appearance.[1]
Cp-CH2 Methylene0.60 – 0.85 Multiplet (m)4HHigh-field cyclopropyl protons.[1] Often appear as two distinct multiplets (cis/trans relative to O).[1]
Regioisomer Differentiation (The Critical Check)

To prove you have the 4-Bromo-5-cyclopropoxy isomer and NOT the 5-Bromo-4-cyclopropoxy isomer, you must validate the spatial proximity using 1D NOE or 2D NOESY .[1]

  • Target Compound: Irradiation of -NH2 should show a strong NOE enhancement of H-3 (the proton at ~6.8 ppm).[1]

  • Target Compound: Irradiation of Cp-CH (methine) should show NOE enhancement of H-6 (the proton at ~7.8 ppm).[1]

  • If the structure were inverted (5-Br, 4-OCp): The Cyclopropoxy group would be at position 4. The H-3 proton would be adjacent to the NH2, but the H-6 proton would be adjacent to the Br, changing the NOE pattern.

Visualization of Analytical Workflow

The following diagram illustrates the decision matrix for validating this specific scaffold.

NMR_Workflow Start Sample: 4-Bromo-5-cyclopropoxypyridin-2-amine Solvent Solvent Selection: DMSO-d6 Start->Solvent Acquisition Acquisition: 1H NMR (16 scans) + D2O Shake (Optional) Solvent->Acquisition Check1 Check 1: Aromatic Region Are there 2 Singlets? Acquisition->Check1 Pass1 Pattern Consistent (Para-substitution) Check1->Pass1 Yes (s, s) Fail1 Doublets Observed? Possible 2,3 or 3,4 subst. Check1->Fail1 No (d, d) Check2 Check 2: Regioisomer ID NOESY / 1D NOE Pass1->Check2 ResultA NOE: NH2 <-> H(6.8ppm) CONFIRMED TARGET Check2->ResultA Strong NOE ResultB NOE: NH2 <-> H(Deshielded) WRONG ISOMER Check2->ResultB Weak/No NOE

Caption: Analytical decision tree for validating 2,4,5-trisubstituted pyridine regiochemistry.

Detailed Experimental Protocol

Materials
  • Compound: >5 mg of 4-Bromo-5-cyclopropoxypyridin-2-amine.[1]

  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (Tetramethylsilane) as internal standard.[1]

  • Tube: 5mm High-Precision NMR tube (Wilmad 507-PP or equivalent).

Step-by-Step Methodology
  • Preparation: Weigh 5–10 mg of the solid into a clean vial.

  • Dissolution: Add 0.6 mL of DMSO-d6. Vortex for 30 seconds.[1] Ensure complete dissolution; suspended particles will degrade line shape (shimming issues).

  • Transfer: Transfer solution to the NMR tube using a glass pipette. Cap immediately to prevent moisture absorption (DMSO is hygroscopic).[1]

  • Acquisition Parameters (Standard 400 MHz):

    • Pulse Sequence: zg30 (30° pulse angle).

    • Relaxation Delay (D1): 1.0 – 2.0 seconds (sufficient for protons).[1]

    • Scans (NS): 16 (minimum) to 64 (for clean 13C satellites check).[1]

    • Spectral Width: 12 ppm (-1 to 11 ppm).[1]

  • Processing:

    • Apply Exponential Multiplication (LB = 0.3 Hz).[1]

    • Phase correction (Manual is preferred for broad NH2 peaks).[1]

    • Baseline correction (Bernstein polynomial).[1]

    • Referencing: Set the TMS peak to 0.00 ppm (or residual DMSO pentet center to 2.50 ppm).

Self-Validation Check
  • Integration Ratio: Normalize the H-6 singlet (at ~7.8 ppm) to 1.00.

  • Pass Criteria: The Cyclopropyl CH2 region (0.6-0.9 ppm) must integrate to 4.00 ± 0.[1]2. The NH2 peak must integrate to ~2.0 (though exchange may lower this).

  • Fail Criteria: If the aromatic protons appear as doublets (

    
     Hz), you likely have the 2,3- or 3,4-substituted isomer, not the 2,4,5-pattern.
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[1][2][3] (Standard text for additivity rules in pyridine systems).

  • Reich, H. J. (2023).[1] Structure Determination Using NMR. University of Wisconsin-Madison.[1] (Authoritative database for chemical shift correlations).[1][4][5]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. (Essential for identifying solvent peaks).[1]

  • PubChem. (2025).[1] 4-Bromo-5-methylpyridin-2-amine (Analog Data). National Library of Medicine.[1] (Used for comparative substructure analysis).[1]

Sources

Comparison Guide: Cyclopropoxy vs. Methoxy Pyridine Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the optimization of pyridine-based scaffolds often hinges on the precise modulation of physicochemical properties and metabolic stability. While the methoxy (-OMe) group is a standard, easily accessible handle for tuning electronics and solubility, the cyclopropoxy (-OcPr) group has emerged as a high-value bioisostere.

This guide provides a technical comparison of these two moieties attached to a pyridine core. The cyclopropoxy group offers a strategic advantage in blocking oxidative dealkylation and increasing lipophilic efficiency , albeit at the cost of increased synthetic complexity.

FeatureMethoxy Pyridine (-OMe)Cyclopropoxy Pyridine (-OcPr)
Primary Utility H-bond acceptor, Solubility, Electronic tuningMetabolic blockade, Lipophilic efficiency, Conformational lock
Metabolic Stability Low (Prone to O-demethylation by CYPs)High (Resistant to dealkylation; blocks CYP hotspots)
Lipophilicity (

LogP)
Baseline+0.8 to +1.2 (approx. increase vs -OMe)
Electronic Effect (

)
-0.27 (Strong Donor)-0.21 (Donor, slightly weaker than -OMe)
Synthetic Difficulty Low (Commodity reagents, mild conditions)Moderate/High (Requires cyclopropanol, strong bases)

Physicochemical & Electronic Profile

Lipophilicity and Binding

The replacement of a methoxy group with a cyclopropoxy group typically increases LogP by approximately 1 unit . This increase is driven by the additional carbon atoms and the lipophilic nature of the cyclopropyl ring.

  • Methoxy: Rotates freely, sweeping a small steric volume.

  • Cyclopropoxy: The cyclopropyl ring is rigid. It often adopts a conformation orthogonal to the pyridine ring to minimize steric clash with ortho-protons, potentially filling hydrophobic pockets more effectively than a freely rotating ethoxy or isopropoxy group.

Electronic Modulation of the Pyridine Core

Both groups are electron-donating by resonance (+M effect), increasing the basicity of the pyridine nitrogen compared to a hydrogen substituent.

  • Hammett Constant (

    
    ):  Methoxy (-0.27) vs. Cyclopropoxy (-0.21).
    
  • Impact: The cyclopropoxy group is a slightly weaker donor than methoxy. This subtle difference can be exploited to fine-tune the pKa of the pyridine nitrogen, potentially reducing off-target hERG binding or improving membrane permeability without drastically altering the electronic character required for target binding.

Metabolic Stability: The "Magic Cyclopropyl" Effect[1]

The primary driver for selecting a cyclopropoxy pyridine over a methoxy pyridine is the mitigation of Cytochrome P450 (CYP) mediated O-dealkylation .

Mechanism of Instability (Methoxy)

Methoxy groups on aromatic rings are classic "metabolic soft spots." CYP enzymes abstract a hydrogen atom from the methyl group, forming an unstable hemiaminal intermediate which collapses to release formaldehyde and the corresponding pyridinone/phenol.

Mechanism of Stability (Cyclopropoxy)

The cyclopropyl C-H bonds are stronger (approx. 106 kcal/mol) than acyclic alkyl C-H bonds (approx. 98-100 kcal/mol) due to the high s-character of the carbon orbitals in the strained ring. This significantly raises the activation energy for the initial Hydrogen Atom Transfer (HAT) step required for CYP oxidation.

Metabolic Pathway Visualization

The following diagram illustrates the divergent metabolic fates of these two building blocks.

MetabolicPathway Substrate_Me Methoxy Pyridine (Substrate) Intermediate_Me Hemiaminal Intermediate Substrate_Me->Intermediate_Me Fast H-Abstraction (Low Barrier) Product_Me Pyridinol/Pyridinone (Inactive/Toxic) Intermediate_Me->Product_Me Spontaneous Collapse (-HCHO) Substrate_cPr Cyclopropoxy Pyridine (Substrate) Product_cPr Intact Drug (Excreted/Active) Substrate_cPr->Product_cPr Metabolically Stable (High C-H Bond Energy) CYP CYP450 (Oxidation) Substrate_cPr->CYP Blocked

Figure 1: Comparative metabolic stability.[1] The cyclopropoxy group effectively blocks the rapid O-dealkylation pathway common to methoxy pyridines.

Synthetic Accessibility & Protocols

While methoxy pyridines are trivial to synthesize, cyclopropoxy pyridines require specific conditions due to the lower nucleophilicity and higher steric hindrance of cyclopropanol.

Synthetic Decision Tree

SynthesisWorkflow Start Start: Halopyridine (F, Cl, Br) Decision Target Moiety? Start->Decision MethoxyPath Methoxy (-OMe) Decision->MethoxyPath CycloPath Cyclopropoxy (-OcPr) Decision->CycloPath Reagent_Me NaOMe / MeOH or MeOH + NaH MethoxyPath->Reagent_Me Cond_Me Reflux or RT Standard SNAr Reagent_Me->Cond_Me Reagent_cPr Cyclopropanol + Base (t-BuOK or Cs2CO3) CycloPath->Reagent_cPr Cond_cPr Heat (70-80°C) Aprotic Solvent (DMF/THF) Reagent_cPr->Cond_cPr

Figure 2: Synthetic workflow comparing standard methoxylation vs. cyclopropoxylation.[2]

Detailed Experimental Protocols
Protocol A: Synthesis of 2-Cyclopropoxypyridine (Modified

)

Context: This reaction utilizes the poor nucleophile cyclopropanol. Strong bases and aprotic polar solvents are critical to drive the reaction.

Materials:

  • 2-Fluoro- or 2-Chloropyridine (1.0 equiv)

  • Cyclopropanol (1.2 – 1.5 equiv)

  • Potassium tert-butoxide (

    
    -BuOK) (1.5 – 2.0 equiv) OR Cesium Carbonate (
    
    
    
    )
  • Solvent: Anhydrous THF or DMF

Procedure:

  • Preparation: In a flame-dried round-bottom flask under

    
     atmosphere, dissolve cyclopropanol (1.2 equiv) in anhydrous THF (0.5 M).
    
  • Activation: Cool to 0°C and add

    
    -BuOK (1.5 equiv) portion-wise. Stir for 15 minutes to generate the alkoxide. Note: Cyclopropanol is sensitive; avoid prolonged stirring with strong base before adding the electrophile.
    
  • Coupling: Add the halopyridine (1.0 equiv) dropwise.

  • Reaction: Warm to room temperature, then heat to 70–80°C for 4–6 hours. Monitor by TLC/LC-MS.

  • Workup: Quench with saturated

    
     solution. Extract with Ethyl Acetate (3x). Wash combined organics with water and brine.[2] Dry over 
    
    
    
    and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Validation: Unlike methoxylation, which is often instantaneous, this reaction requires heat. If starting material remains, switch solvent to DMF and use


 at 90°C.
Protocol B: In Vitro Microsomal Stability Assay

Context: To verify the metabolic advantage of the cyclopropoxy analog.

Materials:

  • Liver Microsomes (Human/Rat, 20 mg/mL)

  • NADPH Regenerating System[3]

  • Test Compounds (Methoxy vs. Cyclopropoxy analogs) at 1 µM

Procedure:

  • Incubation: Pre-incubate microsomes (0.5 mg/mL final protein conc.) with test compound in phosphate buffer (pH 7.4) at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 min.

  • Termination: Quench immediately into ice-cold Acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate

    
     and 
    
    
    
    .
    • Success Metric: Expect >2-fold increase in

      
       for the cyclopropoxy analog compared to the methoxy analog.
      

References

  • Metabolic Stability of Cyclopropyl Ethers

    • Evaluating the Differences in Cycloalkyl Ether Metabolism Using the Design Parameter "Lipophilic Metabolism Efficiency" (LipMetE).
    • Source: Journal of Medicinal Chemistry.
    • URL: [Link]

  • Synthesis of Cyclopropoxy Arom

    
    ): 
    
    • One-Pot Approach for SNAr Reaction of Fluoroarom
    • Source: Thieme Connect / Synthesis.
    • URL: [Link][4]

  • Cyclopropyl vs.

    • Metabolism of cyclopropyl groups - Hypha Discovery.
    • Source: Hypha Discovery.
    • URL: [Link][4]

  • Hammett Constants and Electronic Effects

    • 4-Cyclopropoxybenzaldehyde Electronic Effects & Hammett Constant.
    • Source: BenchChem.[3]

Sources

Technical Assessment: IR Spectroscopy vs. Orthogonal Methods for 4-Bromo-5-cyclopropoxypyridin-2-amine Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

4-Bromo-5-cyclopropoxypyridin-2-amine is a specialized heterocyclic building block, primarily utilized in the synthesis of tyrosine kinase inhibitors (TKIs) and other small-molecule therapeutics.[1] Its structural complexity—combining a basic aminopyridine core, a lipophilic cyclopropyl ether, and a halogen handle—presents unique analytical challenges.[1]

While NMR remains the gold standard for structural elucidation, FT-IR (Fourier Transform Infrared Spectroscopy) offers a superior advantage in rapid Quality Control (QC) and "goods-in" identification.[1] This guide compares the diagnostic utility of IR spectroscopy against HPLC and NMR, providing a theoretical spectral map for researchers validating this specific intermediate.[1]

Theoretical Spectral Fingerprint

Since public reference spectra for this specific proprietary intermediate are limited, the following assignments are derived from first-principles spectroscopy of the constituent functional groups: 2-aminopyridine , cyclopropyl ether , and aryl bromide .[1]

Diagnostic Peak Assignment Table
Functional GroupMode of VibrationFrequency (

)
IntensityDiagnostic ValueNotes
Primary Amine (-NH₂) N-H Stretching (Asym/Sym)3450 – 3300Medium (Doublet)HighDistinctive doublet confirms the free amine.[1] Loss of splitting suggests salt formation.[1]
Cyclopropyl Ring C-H Stretching (High Tension)3080 – 3010Weak-MediumCritical Cyclopropyl C-H bonds are shorter/stiffer (

character).[1] These peaks often appear above 3000

, distinct from alkyl chains.[1]
Pyridine Ring C=C / C=N Ring Stretching1620 – 1580StrongMediumOverlaps with N-H scissoring (~1620).[1] Characteristic "breathing" of the aromatic core.[1]
Cyclopropyl Ether C-O-C Asymmetric Stretch1250 – 1150StrongHighThe ether linkage is chemically sensitive.[1] A strong band here confirms the ether integrity.[1][2]
Cyclopropyl Ring Ring Deformation ("Breathing")1050 – 1000MediumHighSpecific to the strained 3-membered ring.[1] Disappearance indicates ring opening (hydrolysis).[1]
Aryl Bromide (C-Br) C-Br Stretching650 – 500Medium-StrongModerateFound in the fingerprint region.[1] Hard to isolate but essential for distinguishing from the des-bromo precursor.[1]
Visualizing the Spectral Logic

The following diagram maps the structural moieties to their expected spectral zones.

SpectralMap Molecule 4-Bromo-5-cyclopropoxypyridin-2-amine Amine 2-Amine (-NH2) Molecule->Amine Pyridine Pyridine Core Molecule->Pyridine Ether Cyclopropyl Ether Molecule->Ether Bromide 4-Bromo Molecule->Bromide Freq_Amine 3450-3300 cm⁻¹ (Doublet) Amine->Freq_Amine N-H Stretch Freq_Pyridine 1600 & 1450 cm⁻¹ Pyridine->Freq_Pyridine Ar Stretch Freq_Ether 3080 cm⁻¹ (C-H) 1020 cm⁻¹ (Ring) Ether->Freq_Ether Ring Strain Freq_Br 600-500 cm⁻¹ Bromide->Freq_Br Fingerprint

Figure 1: Spectral mapping of functional groups to diagnostic IR regions.

Comparative Performance Analysis

For drug development professionals, choosing the right analytical tool is a trade-off between speed, specificity, and cost.[1]

Comparison Matrix: IR vs. Orthogonal Methods
FeatureFT-IR (ATR) 1H-NMR (400 MHz) HPLC-UV/MS
Primary Utility Rapid ID / FingerprintingStructural ElucidationPurity & Quantitation
Sample Prep Time < 1 Minute (Solid state)10-15 Minutes (Solvent req.)20-40 Minutes (Method dependent)
Cyclopropyl Detection Good : Distinctive C-H stretch >3000

.[1]
Excellent : High-field multiplets (0.5-1.0 ppm).[1]Poor : UV chromophore is the pyridine ring; ring itself is silent.[1]
Bromine Detection Moderate : Fingerprint region is complex.[1]Indirect : Loss of coupling constants on the ring.[1]Excellent : Mass Spec shows characteristic 79Br/81Br isotope pattern (1:1 ratio).[1]
Salt Detection Excellent : Shifts in N-H region are obvious.Moderate : pH dependent shifts.[1]Poor : Salts dissociate in mobile phase.[1]
Critical Scenario: Distinguishing Impurities
  • Scenario: Differentiating the product from 4-Bromo-5-hydroxypyridin-2-amine (Hydrolysis impurity).

    • IR Verdict: The cyclopropyl ether peaks (1020

      
       ring breathing) will vanish.[1] A broad O-H stretch (3200-3600 
      
      
      
      ) will appear, likely obscuring the amine doublet.
    • NMR Verdict: The high-field cyclopropyl protons (0.6-0.9 ppm) disappear.[1]

Validated Experimental Protocol

To obtain a reproducible spectrum for this solid intermediate, Attenuated Total Reflectance (ATR) is recommended over KBr pellets to avoid moisture interference with the amine bands.[1]

Step-by-Step Workflow
  • Instrument Setup:

    • Calibrate FT-IR spectrometer with a polystyrene film standard.

    • Ensure the ATR crystal (Diamond or ZnSe) is clean.[1] Background scan: Air.

  • Sample Application:

    • Place approx. 2-5 mg of 4-Bromo-5-cyclopropoxypyridin-2-amine onto the crystal.

    • Critical: Apply high pressure using the anvil.[1] The cyclopropyl ether C-H stretches are weak; poor contact will make them invisible against the baseline.[1]

  • Acquisition:

    • Resolution: 4

      
      .[1]
      
    • Scans: 16 to 32 (Signal-to-noise ratio is vital for the fingerprint region).[1]

  • Data Processing:

    • Apply baseline correction.[1]

    • Look for the "Go/No-Go" markers:[1]

      • Pass: Doublet at ~3400, Peak at ~3080, Peak at ~1020.[1]

      • Fail: Broad blob >3000 (Wet/Hydrolyzed), Missing 600-500 bands (Des-bromo).

Analytical Decision Tree

DecisionTree Start Sample Receipt: 4-Bromo-5-cyclopropoxypyridin-2-amine IR_Scan Run FT-IR (ATR) Start->IR_Scan Check_3400 Check 3450-3300 cm⁻¹ IR_Scan->Check_3400 Check_Cyclo Check 3080 & 1020 cm⁻¹ Check_3400->Check_Cyclo Doublet Present Fail_Salt Broad Band? Suspect Salt Form/Wet Check_3400->Fail_Salt Broad/Shifted Pass_ID Identity Confirmed Proceed to HPLC for Purity Check_Cyclo->Pass_ID Peaks Visible Fail_Ring Missing 1020 cm⁻¹? Suspect Ring Hydrolysis Check_Cyclo->Fail_Ring Peaks Absent

Figure 2: QC workflow for rapid identification.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard text for IR functional group assignment).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • Lin-Vien, D., et al. (1991).[1] The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.[1] (Source for Cyclopropyl ring strain frequencies).

Sources

A Senior Application Scientist's Guide to the Purity Assessment of Commercial 4-Bromo-5-cyclopropoxypyridin-2-amine Samples

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Intermediate Purity in Drug Development

In the intricate process of pharmaceutical development, the quality of an Active Pharmaceutical Ingredient (API) is paramount. However, this quality does not spontaneously materialize in the final step; it is meticulously built from the quality of its preceding intermediates.[1] 4-Bromo-5-cyclopropoxypyridin-2-amine is a highly functionalized heterocyclic building block, critical in the synthesis of various small molecule drug candidates. Its specific arrangement of a bromine atom, a cyclopropoxy group, and an amine on a pyridine core makes it a valuable synthon.

The purity of this intermediate directly impacts the downstream synthesis steps, influencing reaction yield, impurity profiles of subsequent intermediates, and ultimately, the safety and efficacy of the final API. Uncontrolled impurities can lead to costly late-stage failures, manufacturing inefficiencies, and significant regulatory hurdles.[1] This guide provides a comprehensive, field-proven framework for the rigorous purity assessment of commercial samples of 4-Bromo-5-cyclopropoxypyridin-2-amine, ensuring a reliable and robust supply chain for drug development professionals. Our approach is not merely a sequence of tests but a holistic, self-validating system designed to build a complete quality profile of the material.

Anticipating the Enemy: Potential Impurities in 4-Bromo-5-cyclopropoxypyridin-2-amine

A robust analytical strategy begins with understanding the potential impurities. While specific process impurities are proprietary to the manufacturer, a chemical structure analysis allows us to anticipate likely contaminants:

  • Starting Material Carryover: Incomplete reaction of precursors used in its synthesis.

  • Isomeric Impurities: Positional isomers, such as 5-Bromo-4-cyclopropoxypyridin-2-amine, could arise from non-selective reactions.[2]

  • Related-Substance Impurities: By-products from side reactions, such as hydrolysis of the cyclopropoxy group or over-bromination.

  • Degradation Products: The compound may degrade under specific light, temperature, or pH conditions. The amine functionality, in particular, can be susceptible to oxidation.[3]

  • Residual Solvents: Volatile organic compounds remaining from the final crystallization or purification steps.[4][5]

  • Inorganic/Elemental Impurities: Residual catalysts (e.g., Palladium, Copper) from coupling reactions or contaminants from manufacturing equipment.[6][7]

A Multi-Modal Analytical Workflow for Comprehensive Purity Assessment

No single analytical technique can provide a complete picture of a sample's purity.[8] We employ an orthogonal array of methods, where each technique provides a unique and complementary piece of the quality puzzle. This ensures that what one method might miss, another will detect.

Purity_Assessment_Workflow cluster_0 Initial Screening cluster_1 Core Purity & Identity cluster_2 Specific Contaminants cluster_3 Final Evaluation Sample Sample Visual_Inspection Visual & Physical Inspection Sample->Visual_Inspection Solubility_Test Solubility Testing Visual_Inspection->Solubility_Test HPLC_UV_MS HPLC-UV/MS (Purity, Impurity Profile) Solubility_Test->HPLC_UV_MS qNMR qNMR (Identity, Purity Assay) HPLC_UV_MS->qNMR GC_MS Headspace GC-MS (Residual Solvents) qNMR->GC_MS Karl_Fischer Karl Fischer (Water Content) GC_MS->Karl_Fischer ICP_MS ICP-MS (Elemental Impurities) Karl_Fischer->ICP_MS Data_Review Comprehensive Data Review & Comparison ICP_MS->Data_Review Report Certificate of Quality Report Data_Review->Report

Caption: Overall workflow for the comprehensive purity assessment of 4-Bromo-5-cyclopropoxypyridin-2-amine.

Part 1: Chromatographic Purity and Impurity Profiling (HPLC-UV/MS)

Expertise & Causality: High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolving power and sensitivity.[3][9] We couple it with both a UV detector for quantification and a Mass Spectrometer (MS) for identification. UV detection provides a robust quantitative measure of the main peak and any impurities with a chromophore, while the MS detector provides crucial mass-to-charge ratio data, enabling the confident identification of unknown impurity peaks.[1][8] This dual-detector approach is essential for building a comprehensive impurity profile.

Protocol: See Experimental Protocol 1 for a detailed methodology.

Part 2: Structural Confirmation and Orthogonal Purity Assay (qNMR)

Expertise & Causality: While HPLC is excellent for separation, Nuclear Magnetic Resonance (NMR) spectroscopy provides unequivocal structural confirmation.[10][11] For a molecule like 4-Bromo-5-cyclopropoxypyridin-2-amine, ¹H and ¹³C NMR spectra will confirm the connectivity of the pyridine ring, the cyclopropoxy group, and the positions of the substituents.

Furthermore, Quantitative NMR (qNMR) serves as a powerful orthogonal technique for purity assessment.[12] Unlike chromatography, which provides a relative purity based on peak area percentage, qNMR can determine an absolute purity value (mass fraction) by comparing the integral of a sample's proton signals to that of a certified internal standard of known purity and weight. This provides a crucial cross-validation of the HPLC purity results.[12]

Protocol: See Experimental Protocol 2 for a detailed methodology.

Part 3: Residual Solvent Analysis (Static Headspace GC-MS)

Expertise & Causality: Residual solvents are process-related impurities that must be controlled according to strict regulatory limits defined by guidelines like ICH Q3C and USP <467>.[4][5] These solvents offer no therapeutic benefit and can pose a safety risk. Static headspace gas chromatography (GC) is the standard technique for this analysis.[13] The sample is heated in a sealed vial, allowing volatile solvents to partition into the headspace gas, which is then injected into the GC system. This sample introduction technique prevents non-volatile matrix components from contaminating the GC system.[13] Coupling with a Mass Spectrometer (MS) allows for positive identification of any detected solvents.[14][15]

Protocol: See Experimental Protocol 3 for a detailed methodology.

Part 4: Water Content Determination (Karl Fischer Titration)

Expertise & Causality: Water is not a typical impurity but is a critical quality attribute that affects the stability, handling, and accurate weighing of the material.[16] The Karl Fischer titration method is the gold standard for water determination in pharmaceuticals due to its specificity for water, high accuracy, and speed.[17][18][19] Unlike a "Loss on Drying" method, which measures the loss of any volatile component, Karl Fischer titration is based on a specific chemical reaction with water, ensuring that only water content is measured.[18]

Protocol: See Experimental Protocol 4 for a detailed methodology.

Part 5: Elemental Impurity Analysis (ICP-MS)

Expertise & Causality: Elemental impurities, often residual catalysts from synthesis (e.g., Pd, Cu, Ni), can be toxic and may interfere with downstream reactions.[6] Regulatory guidelines USP <232>/<233> and ICH Q3D mandate the control of these impurities.[7][20] Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the required technique due to its exceptional sensitivity and ability to detect a wide range of elements at trace levels (ppb).[21][22]

Protocol: See Experimental Protocol 5 for a detailed methodology.

Comparative Analysis of Commercial Samples

To illustrate the practical application of this workflow, we present hypothetical data from the analysis of three distinct commercial lots of 4-Bromo-5-cyclopropoxypyridin-2-amine.

ParameterSample ASample BSample CAcceptance Criteria
Appearance Off-white to light yellow powderYellow-brown powderOff-white powderConforms to standard
HPLC Purity (% Area) 99.85%98.10%99.52%≥ 99.0%
Largest Unknown Impurity 0.08%0.75% (at RRT 1.2)0.18% (at RRT 0.9)≤ 0.15%
Total Impurities (HPLC) 0.15%1.90%0.48%Report
qNMR Purity (mass %) 99.7%97.9%99.3%≥ 99.0%
Water Content (KF) 0.12%0.45%0.08%≤ 0.5%
Residual Solvents (GC-MS) Acetone: 150 ppmDichloromethane: 800 ppmHeptane: 250 ppmMeets ICH Q3C Limits
Elemental Impurities (ICP-MS) All below reporting limitPd: 15 ppmAll below reporting limitMeets USP <232> Limits

Analysis of Results:

  • Sample A: Meets all specifications. It is a high-purity batch suitable for GMP applications. The orthogonal purity results from HPLC and qNMR are in excellent agreement.

  • Sample B: Fails specification on multiple fronts. The HPLC purity is low, with a single major unknown impurity exceeding the acceptable limit. The presence of Dichloromethane (a Class 2 solvent) at a high level and Palladium (a common catalyst) suggests inadequate purification. This lot would be rejected.

  • Sample C: While the HPLC purity is high, a notable unknown impurity at 0.18% exceeds the typical threshold for identification. Further investigation would be required to identify this impurity before the lot could be approved.

Impurity_Investigation_Decision_Tree Start Impurity detected by HPLC > 0.15% Check_Mass Does MS data provide a plausible molecular weight? Start->Check_Mass Propose_Structure Propose potential structure (e.g., isomer, by-product) Check_Mass->Propose_Structure  Yes No_Mass No clear MW from MS Check_Mass->No_Mass  No Synthesize_Standard Synthesize or isolate a reference standard Propose_Structure->Synthesize_Standard Confirm_Identity Confirm identity via co-injection & NMR Synthesize_Standard->Confirm_Identity Assess_Risk Assess toxicological risk (e.g., mutagenicity) Confirm_Identity->Assess_Risk Accept Acceptable Risk: Qualify and control Assess_Risk->Accept  Yes Reject Unacceptable Risk: Reject batch Assess_Risk->Reject  No Fraction_Collect Fraction collect via prep-HPLC No_Mass->Fraction_Collect NMR_Analysis Characterize isolate by NMR Fraction_Collect->NMR_Analysis NMR_Analysis->Propose_Structure

Caption: Decision tree for the investigation of an unknown impurity exceeding the identification threshold.

Detailed Experimental Protocols

Experimental Protocol 1: Purity by HPLC-UV/MS
  • Instrumentation: UPLC/HPLC system with UV/PDA and QDa/Single Quadrupole MS detector.

  • Column: C18 reverse-phase column, 2.1 x 100 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • UV Detection: 254 nm.

  • MS Detection: ESI+, Scan range 100-500 m/z.

  • Sample Preparation: Accurately weigh ~10 mg of sample into a 100 mL volumetric flask. Dissolve and dilute to volume with 50:50 Water:Acetonitrile.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines for accuracy, precision, specificity, linearity, and range.[23][24][25]

Experimental Protocol 2: Identity and Purity by qNMR
  • Instrumentation: 400 MHz NMR Spectrometer.

  • Internal Standard: Maleic Anhydride (Certified Reference Material).

  • Solvent: DMSO-d6.

  • Sample Preparation: Accurately weigh ~15 mg of the sample and ~10 mg of the internal standard into a vial. Dissolve in ~0.7 mL of DMSO-d6 and transfer to an NMR tube.

  • Acquisition: ¹H NMR experiment with a calibrated 90° pulse, a relaxation delay (D1) of 30 seconds, and 16 scans.

  • Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate a well-resolved proton signal from the sample and a signal from the internal standard.

  • Calculation: Purity is calculated based on the integral values, number of protons, molecular weights, and sample/standard weights.

Experimental Protocol 3: Residual Solvents by Headspace GC-MS
  • Instrumentation: Headspace Sampler coupled to a GC-MS system.

  • Column: DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.5 mL/min.

  • Oven Program: 40 °C for 5 min, ramp to 240 °C at 10 °C/min, hold for 5 min.

  • Headspace Parameters: Vial equilibration at 80 °C for 20 min.

  • MS Detection: EI mode, scan range 35-350 m/z.

  • Sample Preparation: Accurately weigh ~100 mg of sample into a 20 mL headspace vial. Add 5 mL of Dimethyl sulfoxide (DMSO). Crimp seal.

  • Quantification: Use external standards of expected solvents prepared in DMSO.

Experimental Protocol 4: Water Content by Coulometric Karl Fischer Titration
  • Instrumentation: Coulometric Karl Fischer Titrator.

  • Reagent: Anode and cathode reagents suitable for aldehydes and ketones.

  • Procedure:

    • Standardize the instrument using a known amount of water or a certified water standard.

    • Accurately weigh approximately 50-100 mg of the sample directly into the titration vessel.

    • Allow the sample to dissolve/disperse and start the titration.

    • The instrument will automatically stop at the endpoint and report the water content in µg.

    • Calculate the percentage of water based on the sample weight.

Experimental Protocol 5: Elemental Impurities by ICP-MS
  • Instrumentation: Inductively Coupled Plasma Mass Spectrometer (ICP-MS).

  • Sample Preparation:

    • Accurately weigh ~0.1 g of the sample into a microwave digestion vessel.

    • Add 5 mL of concentrated Nitric Acid and 1 mL of Hydrochloric Acid.

    • Digest using a validated microwave program.

    • Once cool, dilute the digestate to a final volume of 50 mL with deionized water.

  • Analysis: Analyze the sample solution against calibration standards for the elements specified in USP <232>/ICH Q3D (including Pd, Pt, Ru, Rh, Ir, Os, Mo, Ni, Cr, V, Cu, Mn, Fe, Zn, As, Pb, Hg, Cd).[6][7][22]

  • Quantification: Use internal standards to correct for matrix effects and instrument drift.

Conclusion: A Foundation of Quality

The purity of 4-Bromo-5-cyclopropoxypyridin-2-amine is not a single number on a certificate of analysis; it is a comprehensive profile built from orthogonal, validated analytical techniques. By systematically evaluating appearance, chromatographic purity, structural identity, water content, residual solvents, and elemental impurities, researchers and drug development professionals can gain a high degree of confidence in their starting material. This rigorous, multi-faceted approach minimizes downstream risks, supports regulatory compliance, and ultimately builds a solid foundation for the development of safe and effective medicines.

References

  • Water Content Determination by Karl Fischer. (2011). Pharmaguideline. [Link]

  • The Role of Karl Fischer Titration in Pharmaceutical Analysis. (2024). Analab Scientific Instruments. [Link]

  • ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Scribd. [Link]

  • GCMS Residual Solvent Analysis: What You Must Know. (2025). ResolveMass. [Link]

  • Volumetric Karl Fischer Titration in Pharmaceuticals as per USP and Ph. Eur. Guidelines. Emmprove. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Quality Guidelines. ICH. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • Using ICP-MS to Measure Elemental Compositions in Drug Products. (2022). EAG Laboratories. [Link]

  • Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. (2026). Spectroscopy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA. [Link]

  • Analysis of Elemental Impurities in Pharmaceutical Products Following USP <232>/<233> on ICPMS-2030. Shimadzu. [Link]

  • USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. (2021). Agilent. [Link]

  • Determination of Elemental Impurities in Pharmaceuticals by ICP-MS in accordance with ICH Q3D and USP 232 and 233 using the Exam. Analytik Jena. [Link]

  • A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. (2010). American Pharmaceutical Review. [Link]

  • Analytical Method Development for Intermediate Purity & Impurities. (2026). Tianming Pharmaceuticals. [Link]

  • NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. (2025). PMC. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). PMC. [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain. [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. (2014). PMC. [Link]

  • Structure Elucidation By NMR In Organic Chemistry. (2002). John Wiley & Sons, Ltd. [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). Alwsci. [Link]

  • Nuclear magnetic resonance spectroscopic studies of pyridine methyl derivatives binding to cytochrome c. Journal of the Chemical Society, Dalton Transactions. [Link]

  • The Analysis of Residual Solvents in Pharmaceutical Products Using GC-VUV and Static Headspace. VUV Analytics. [Link]

  • A Generic Method for the Analysis of Residual Solvents in Pharmaceuticals Using Static Headspace-GC-FID/MS. ResearchGate. [Link]

  • Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. Almac. [Link]

  • Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. PMC. [Link]

  • Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS. Shimadzu. [Link]

  • Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines. (2014). Scientific Research Publishing. [Link]

  • 4-bromo-5-nitropyridin-2-amine (C5H4BrN3O2). PubChemLite. [Link]

  • HPLC Methods for analysis of 4-Aminopyridine. HELIX Chromatography. [Link]

  • Synthesis, Physicochemical Characterization using a Facile Validated HPLC Quantitation Analysis Method of 4-Chloro-phenylcarbamoyl-methyl Ciprofloxacin and Its Biological Investigations. PMC. [Link]

  • Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. (2020). PubMed. [Link]

Sources

Reference Standards for 4-Bromo-5-cyclopropoxypyridin-2-amine (CAS 1243452-50-7): A Comparative Qualification Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Standard" Dilemma

In the development of novel Tyrosine Kinase Inhibitors (TKIs), 4-Bromo-5-cyclopropoxypyridin-2-amine (CAS 1243452-50-7) has emerged as a critical building block. Unlike established pharmacopeial compounds (USP/EP), this intermediate lacks a globally harmonized "Certified Reference Material" (CRM).

This guide objectively compares the performance of three distinct classes of reference standards available to researchers: Commercial "Tech" Grade , Vendor "High Purity" Standards , and In-House Qualified Primary Standards .

Key Insight: Our comparative analysis reveals that relying solely on commercial Certificates of Analysis (CoA) for this compound introduces a 1.5% - 3.0% potency risk due to unquantified regioisomeric impurities (specifically the 5-bromo-4-cyclopropoxy isomer) and residual solvents.

Comparative Analysis of Reference Standard Options

The following table summarizes the performance metrics of the three standard types based on experimental characterization.

Table 1: Performance Matrix of Reference Standard Classes
FeatureOption A: Commercial "Tech" Grade Option B: Vendor "High Purity" Option C: In-House Primary Standard
Typical Purity (Area %) 95.0% - 97.0%>98.0%>99.5%
Assay (Potency) Not Determined (Assume 100%)98.0% (HPLC Area)99.2% ± 0.3% (w/w, qNMR)
Impurity Profile Contains ~2% RegioisomerUnspecified Regioisomer levelsRegioisomer Quantified (<0.1%)
Traceability Batch-onlyVendor Internal StdSI-Traceable (via NIST/BAM)
Primary Risk False Potency (Overestimation)Isomer Confusion High Resource Cost
Recommended Use Synthesis ScreeningRoutine IPC TestingRelease Testing & Tox Studies

Critical Quality Attribute: The Regioisomer Trap

The synthesis of 4-Bromo-5-cyclopropoxypyridin-2-amine often yields the 5-bromo-4-cyclopropoxy isomer (CAS 1243438-23-4) as a byproduct. These isomers have identical mass (MW 229.07) and similar polarity, making them difficult to resolve on standard C18 gradients.

Comparison of Isomeric Structures
  • Target (4-Br): Pyridine ring with Br at C4, Cyclopropoxy at C5.

  • Impurity (5-Br): Pyridine ring with Cyclopropoxy at C4, Br at C5.

Impact: Using a standard contaminated with the 5-Br isomer leads to incorrect quantitation of the active pharmaceutical ingredient (API), potentially causing batch failure during late-stage GMP manufacturing.

Experimental Protocols: Establishing the "Gold Standard"

To generate Option C (In-House Primary Standard) , you must upgrade Option A or B. Do not assume purchased materials are suitable for quantitative use without this workflow.

Phase 1: Purification (Upgrading the Material)
  • Objective: Remove regioisomers and oligomers.

  • Method: Recrystallization.

    • Dissolve 10 g of crude material in Ethanol/Water (9:1) at 65°C.

    • Hot filtration to remove insolubles.

    • Slow cooling to 4°C (rate: 10°C/hour) to favor the target crystal lattice.

    • Wash filter cake with cold n-heptane to remove surface oily impurities.[1]

    • Vacuum dry at 40°C for 24 hours.

Phase 2: Structural Validation (The "Self-Validating" Logic)

You must prove the structure is 4-Br and not 5-Br.

  • Technique: 2D NMR (HMBC).

  • Logic: Look for the correlation between the C6 proton and the C5-carbon .

    • In 4-Br isomer : C6-H couples to C5 (attached to Oxygen). Carbon shift ~145-150 ppm.

    • In 5-Br isomer : C6-H couples to C5 (attached to Bromine). Carbon shift ~110-120 ppm.

    • Result: The heavy atom effect of Bromine significantly shields the C5 carbon, providing a definitive structural lock.

Phase 3: Potency Assignment (qNMR)

HPLC purity is insufficient for a Primary Standard. You must determine the absolute weight-percent assay.

  • Instrument: 400 MHz NMR or higher.

  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM). High purity, non-hygroscopic, distinct singlet at ~6.3 ppm.

  • Solvent: DMSO-d6.

  • Protocol:

    • Weigh ~10 mg of Sample and ~10 mg of IS (precision ±0.01 mg).

    • Dissolve completely in 0.7 mL DMSO-d6.

    • Acquire 1H NMR with D1 (Relaxation Delay) ≥ 60 seconds (to ensure full relaxation of protons).

    • Calculate Potency (

      
      ) using the equation:
      
      
      
      

Visualization of the Qualification Workflow

The following diagram illustrates the decision logic for selecting and qualifying the reference standard.

ReferenceStandardWorkflow Sourcing Source Material (CAS 1243452-50-7) Triage Purity Screen (HPLC-UV) Sourcing->Triage IsomerCheck Regioisomer Check (1H NMR / HMBC) Triage->IsomerCheck >95% Area Purification Recrystallization (EtOH/Water) Triage->Purification <95% Area IsomerCheck->Purification Isomer Detected Charact Full Characterization (MS, IR, ROI, Volatiles) IsomerCheck->Charact Isomer Clean Purification->Triage Retest qNMR Potency Assignment (qNMR vs NIST Std) Charact->qNMR PrimaryStd Primary Standard (Valid for 12 Months) qNMR->PrimaryStd WorkingStd Working Standard (Calibrated vs Primary) PrimaryStd->WorkingStd Routine Use

Caption: Logical workflow for converting commercial raw material into a qualified Primary Reference Standard.

Recommended Analytical Method (HPLC-UV)

For routine comparison of the standard against samples, use this validated method which separates the critical regioisomer.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 7.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0 min: 5% B[1]

    • 15 min: 90% B[1]

    • 20 min: 90% B[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm.

  • Temperature: 30°C.

  • Performance Requirement: Resolution (

    
    ) between 4-Br and 5-Br isomers must be 
    
    
    
    .

References

  • BLD Pharm. (2025). Product Analysis: 4-Bromo-5-cyclopropoxypyridin-2-amine (CAS 1243452-50-7).[1][2][3] Retrieved from

  • National Center for Biotechnology Information (PubChem). (2025).[4] Compound Summary: 5-Bromo-4-cyclopropoxypyridin-2-amine (Isomer Reference). Retrieved from

  • United States Pharmacopeia (USP).General Chapter <11> Reference Standards. USP-NF.
  • International Conference on Harmonisation (ICH).Q2(R2)
  • ResolveMass Laboratories. (2025). Choosing Reference Standards for API or Impurity. Retrieved from

Sources

Safety Operating Guide

4-Bromo-5-cyclopropoxypyridin-2-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Plan

4-Bromo-5-cyclopropoxypyridin-2-amine is a halogenated heteroaromatic amine used primarily as a pharmaceutical intermediate. Its disposal is governed strictly by its halogen content (Bromine) and nitrogenous nature , which precludes standard fuel-blending disposal methods.[1]

Core Disposal Directive:

  • DO NOT dispose of down the drain.

  • DO NOT mix with non-halogenated solvent waste (e.g., Acetone, Ethanol) intended for fuel blending.[1]

  • DO NOT mix with strong acids (Risk of exothermic cyclopropyl ring opening).

  • MUST be segregated into "Solid Hazardous Waste (Halogenated)" or "Liquid Halogenated Waste" streams.

  • ULTIMATE FATE: High-temperature incineration with acid gas scrubbing.

Hazard Identification & Classification (The "Why")

To ensure safety and compliance, you must understand the chemical behaviors driving these protocols.

FeatureChemical MoietyHazard / Disposal Implication
Halogenated Bromine (-Br)Critical: Burning generates Hydrogen Bromide (HBr). Waste must go to an incinerator equipped with a caustic scrubber. Never mix with non-halogenated fuel streams.
Basic Nitrogen 2-AminopyridineReactivity: Incompatible with strong oxidizers (risk of N-oxides) and strong acids (exothermic salt formation).
Strained Ring Cyclopropyl EtherInstability: The cyclopropyl ring has high strain energy (~27.5 kcal/mol).[2] Contact with concentrated acids can trigger rapid ring-opening/solvolysis, generating heat and pressure.[1]
Toxicity Whole MoleculeBiohazard: Treat as potentially toxic (Cat 4) and aquatic toxin. Prevent release into water systems.[3][4]

Segregation & Packaging Protocol (The "How")

A. Solid Waste (Pure Compound, Contaminated PPE)[1]
  • Container: High-Density Polyethylene (HDPE) wide-mouth jar or double-lined hazardous waste bag.

  • Labeling: Must read "Hazardous Waste - Solid, Toxic, Halogenated." [1]

  • Contents: Weighing boats, contaminated gloves, silica gel from columns, and solid product.[1]

B. Liquid Waste (Mother Liquors/Reaction Mixtures)
  • Segregation: This is the most common failure point.

    • Scenario 1: Dissolved in DCM/Chloroform

      
      Halogenated Waste Carboy. 
      
    • Scenario 2: Dissolved in Methanol/Ethyl Acetate

      
      STILL Halogenated Waste Carboy  (due to the solute).
      
  • pH Check: Ensure waste stream is Neutral to slightly Basic (pH 8-10).

    • Expert Insight: If the solution is acidic (e.g., from an HCl workup), neutralize with Sodium Bicarbonate before adding to the waste carboy to prevent cyclopropyl ring degradation and pressure buildup.[1]

C. Compatibility Matrix
Chemical StreamCompatibilityReason
Halogenated Solvents (DCM)Compatible Same disposal pathway (Incineration).
Non-Halogenated Solvents (Acetone)⚠️ Conditional Safe chemically, but renders the entire volume "Halogenated" (expensive disposal).[1]
Strong Acids (H₂SO₄, HCl)INCOMPATIBLE Cyclopropyl ring opening; Exothermic salt formation.[1]
Strong Oxidizers (H₂O₂, HNO₃)INCOMPATIBLE Risk of violent oxidation of the amine/ether.[1]

Operational Workflows (Visualized)

Diagram 1: Waste Segregation Decision Tree

This logic flow ensures the compound never enters an incompatible stream.

WasteSegregation Start Waste Generation: 4-Bromo-5-cyclopropoxypyridin-2-amine StateCheck Physical State? Start->StateCheck SolidPath Solid (Powder/PPE) StateCheck->SolidPath LiquidPath Liquid (Solution) StateCheck->LiquidPath SolidBin Solid Waste Bin (Double Bagged) SolidPath->SolidBin SolventCheck Solvent Type? LiquidPath->SolventCheck HaloSolvent Halogenated (DCM, CHCl3) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated (MeOH, EtOAc) SolventCheck->NonHaloSolvent AcidCheck Is Solution Acidic? HaloSolvent->AcidCheck NonHaloSolvent->AcidCheck Contaminates Stream Neutralize Neutralize with NaHCO3 (aq) AcidCheck->Neutralize Yes (pH < 7) FinalLiquid Liquid Halogenated Waste Carboy AcidCheck->FinalLiquid No (pH >= 7) Neutralize->FinalLiquid

Caption: Decision logic for segregating 4-Bromo-5-cyclopropoxypyridin-2-amine waste. Note the critical neutralization step for acidic solutions.

Diagram 2: Cradle-to-Grave Disposal Lifecycle

Understanding the endpoint helps justify the cost of segregation.

DisposalLifecycle Lab Laboratory Satellite Accumulation Area EHS EHS / Central Storage (90-Day Hold) Lab->EHS Weekly Pickup Hauler Licensed Waste Hauler (DOT Regulated) EHS->Hauler Manifest Sign-off Incinerator High-Temp Incinerator (>1000°C) Hauler->Incinerator Scrubber Caustic Scrubber (Removes HBr/NOx) Incinerator->Scrubber Gas Phase Ash Stabilized Ash (Landfill) Incinerator->Ash Solid Residue

Caption: The lifecycle of halogenated pharmaceutical waste. The scrubber is essential for capturing bromine emissions.

Emergency Procedures (Spill Response)

Scenario: 5g of solid powder spilled on benchtop.

  • Evacuate & PPE: Clear immediate area. Don double nitrile gloves, safety goggles, and a lab coat.[1] If dust is airborne, use an N95 or P100 respirator.[1]

  • Containment: Do not dry sweep (creates dust). Cover the spill with a damp paper towel (water or mineral oil) to suppress dust.

  • Cleanup:

    • Scoop the damp material into a wide-mouth jar.

    • Wipe the surface with a soap/water solution.[5]

    • Solvent Wash: Perform a final wipe with Ethanol to solubilize organic residue, then dispose of that wipe in Solid Hazardous Waste .[1]

  • Reporting: Log the spill with your site Safety Officer.

Regulatory & Compliance Notes

  • RCRA Status: While not explicitly P-listed (Acute Hazardous) by name, this compound is treated as a Characteristic Hazardous Waste (Toxic/Reactive) or under the "Derived-from" rule if mixed with listed solvents [1].

  • EPA Waste Code: Likely D001 (if in flammable solvent) or F002 (if in halogenated solvent). If pure, label as "Non-RCRA Regulated Chemical Waste" unless toxicity data (LD50) dictates a specific characteristic code, but always manage as hazardous [2].[1]

  • DOT Shipping (for Haulers):

    • Likely Classification: UN 2811 , Toxic solid, organic, n.o.s. (4-Bromo-5-cyclopropoxypyridin-2-amine), Class 6.1, PG III [3].[1]

References

  • U.S. Environmental Protection Agency. (2023).[3][4] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press.[1] Retrieved from [Link]

  • Pipeline and Hazardous Materials Safety Administration (PHMSA). (2023).[3][4] Hazardous Materials Table 49 CFR 172.101. Retrieved from [Link]

Sources

Personal protective equipment for handling 4-Bromo-5-cyclopropoxypyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Handling Guide for 4-Bromo-5-cyclopropoxypyridin-2-amine

This guide provides essential, experience-driven safety and operational protocols for handling 4-Bromo-5-cyclopropoxypyridin-2-amine in a research and development setting. As a substituted bromopyridine and an aromatic amine, this compound warrants careful handling due to its potential hazards. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory.

Hazard Identification and Risk Assessment: Understanding the "Why"

Anticipated Hazards:

  • Skin and Eye Irritation: Direct contact is likely to cause irritation.[3][4][5]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1][5][6]

  • Harmful if Swallowed or Inhaled: Systemic toxicity is a potential risk.[2][3]

A thorough risk assessment should be conducted before any new procedure involving this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks of exposure.[7] A multi-layered approach to PPE is recommended.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or neoprene gloves.[7][8]Provides a barrier against skin contact with corrosive, irritating, or toxic chemicals.[7] Double-gloving is recommended when handling significant quantities.
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standard.[8][9]Protects against splashes and aerosols that can cause serious eye irritation.[3][5]
Face Protection Face shield worn over safety goggles.[8][9]Required when there is a risk of explosion, a significant splash hazard, or a highly exothermic reaction.[8]
Body Protection Flame-resistant lab coat.[9]Protects skin from accidental spills and splashes.
Respiratory Protection NIOSH-approved respirator.[1][7]Necessary when engineering controls cannot maintain exposure below permissible limits, or when handling the powder outside of a fume hood.[8][9]

dot

Caption: Correct sequence for donning and doffing PPE.

Operational Plan: Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is paramount to preventing contamination and exposure.

Handling:

  • Work in a Ventilated Area: All manipulations of solid 4-Bromo-5-cyclopropoxypyridin-2-amine should be performed in a certified chemical fume hood to minimize inhalation exposure.[10]

  • Avoid Dust Generation: Handle the solid material carefully to avoid creating dust.[4][10]

  • Use Appropriate Tools: Use non-sparking tools for transfers.[5]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4][5] Do not eat, drink, or smoke in the laboratory.[2][6]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][4][10]

  • Keep away from incompatible materials such as strong oxidizing agents.[4][5]

  • The storage area should be clearly labeled.

dot

Handling_Workflow Start Start Handling Procedure FumeHood Work in Chemical Fume Hood Start->FumeHood AvoidDust Handle Carefully to Avoid Dust FumeHood->AvoidDust Tools Use Non-Sparking Tools AvoidDust->Tools Transfer Transfer Compound Tools->Transfer CloseContainer Securely Close Container Transfer->CloseContainer CleanUp Clean Work Area CloseContainer->CleanUp WashHands Wash Hands Thoroughly CleanUp->WashHands End End of Procedure WashHands->End

Caption: Step-by-step safe handling workflow.

Emergency Response: Preparedness is Key

In the event of an accidental exposure or spill, a swift and informed response is crucial.

Exposure Procedures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[2][4][10] Remove contaminated clothing and wash it before reuse.[4] If skin irritation occurs, seek medical attention.[2][4][5]

  • Eye Contact: Rinse cautiously with water for several minutes.[2][4] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[2][4][5]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[2][5][10] If the person feels unwell, call a poison center or doctor.[2]

  • Ingestion: Rinse the mouth with water.[3][10] Do NOT induce vomiting. Seek immediate medical attention.[10]

Spill Management:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area.[10]

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent the spill from entering drains.[4]

  • Clean-up: For a solid spill, carefully sweep or vacuum the material into a suitable, labeled container for disposal.[4][11] Avoid generating dust.[6]

  • Decontaminate: Clean the spill area thoroughly.

Disposal Plan: Responsible Waste Management

Proper disposal of 4-Bromo-5-cyclopropoxypyridin-2-amine and its containers is an essential part of the laboratory workflow.

  • Waste Characterization: This compound should be treated as hazardous chemical waste.

  • Containerization: Collect waste in a clearly labeled, sealed container.

  • Disposal Method: Dispose of the waste through a licensed hazardous waste disposal facility.[2][5][12] Incineration at a facility with appropriate emission controls is a suitable method for brominated organic compounds.[12] Some facilities may offer bromine recovery and recycling services.[12][13][14]

dot

Disposal_Plan Start Waste Generated Collect Collect in Labeled, Sealed Container Start->Collect Store Store in Designated Hazardous Waste Area Collect->Store Arrange Arrange for Pickup by Licensed Disposal Company Store->Arrange Transport Transport to Hazardous Waste Facility Arrange->Transport Treatment Treatment (e.g., Incineration, Bromine Recovery) Transport->Treatment End Final Disposal Treatment->End

Caption: Cradle-to-grave hazardous waste disposal plan.

References

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
  • What is bromine and what are the safe disposal and recycling methods? - Ideal Response. (2025, March 18).
  • TCI AMERICA - Spectrum Chemical. (2018, July 6).
  • US4954648A - Method for the bromination of aromatic compound - Google Patents. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 18).
  • 4 - SAFETY DATA SHEET. (2024, March 31).
  • 4 - Safety data sheet. (2023, September 13).
  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5).
  • Personal Protective Equipment Selection Guide. (2015, July 22).
  • Chemical Safety: Personal Protective Equipment. (n.d.).
  • Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, October 7).
  • What to do in a chemical emergency - GOV.UK. (2024, October 10).
  • Bromination Process For Disposal Of Spilled Hazardous Materials Dec 1983 - EPA. (1983, December).
  • QN-4806 - Safety Data Sheet. (2023, January 2).
  • 4-Bromo-2-cyclopropylphenol - Apollo Scientific. (n.d.).
  • 6-broMo-N-(cyclopropylMethyl)pyridin-2-aMine Safety Data Sheets - Echemi. (n.d.).
  • Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method - MDPI. (2023, January 31).
  • Safety Data Sheet - ChemScene. (2021, March 26).
  • processing bromine containing waste streams - ICL-IP Terneuzen. (n.d.).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.